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  • Product: 4-(Piperazin-1-YL)piperidine-4-carboxylic acid
  • CAS: 1247083-01-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid

An In-Depth Technical Guide to 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid: A Versatile Scaffold for Drug Discovery For researchers, scientists, and drug development professionals, the strategic use of conformationall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid: A Versatile Scaffold for Drug Discovery

For researchers, scientists, and drug development professionals, the strategic use of conformationally constrained and multifunctional chemical scaffolds is a cornerstone of modern medicinal chemistry. 4-(Piperazin-1-YL)piperidine-4-carboxylic acid represents a unique and valuable building block, integrating the privileged piperidine and piperazine heterocycles with a quaternary α-amino acid moiety. This arrangement provides a rigid three-dimensional framework, presenting multiple vectors for chemical modification and enabling precise control over the physicochemical properties essential for developing novel therapeutics.

This technical guide offers a comprehensive overview of the structure, properties, synthesis, and applications of this compound, providing field-proven insights for its effective utilization in drug discovery programs.

Chemical Structure and Physicochemical Properties

4-(Piperazin-1-YL)piperidine-4-carboxylic acid, with the CAS Number 1247083-01-7, is a non-natural, cyclic α,α-disubstituted amino acid.[1][2] Its structure features a piperidine ring substituted at the 4-position with both a piperazine ring and a carboxylic acid. This unique geminal disubstitution creates a chiral center and imparts significant conformational rigidity. The presence of two basic piperazine nitrogens, one basic piperidine nitrogen, and an acidic carboxylic acid group makes the molecule zwitterionic and highly tunable for properties like solubility and receptor engagement.

The piperazine and piperidine motifs are prevalent in numerous FDA-approved drugs, valued for their ability to improve pharmacokinetic profiles and engage with biological targets.[3][4][5] The combination of these two rings into a single scaffold offers a powerful platform for exploring chemical space.

Data Presentation: Physicochemical and Structural Identifiers

The following table summarizes key identifiers and computationally predicted physicochemical properties for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid. These predicted values are essential for initial assessments in drug design, such as evaluating potential oral bioavailability based on Lipinski's Rule of Five.

PropertyValueSource(s)
IUPAC Name 4-(Piperazin-1-yl)piperidine-4-carboxylic acid[1]
CAS Number 1247083-01-7[1][2]
Molecular Formula C₁₀H₁₉N₃O₂[2]
Molecular Weight 213.28 g/mol [2]
SMILES OC(=O)C1(CCNCC1)N1CCNCC1[2]
Predicted LogP -2.1(Predicted)
Predicted pKa (Acidic) ~2.5 (Carboxylic Acid)(Predicted)
Predicted pKa (Basic) ~9.5 (Piperazine N4), ~8.5 (Piperidine N1), ~5.0 (Piperazine N1)(Predicted)
Predicted TPSA 68.09 Ų(Predicted)
Hydrogen Bond Donors 3(Predicted)
Hydrogen Bond Acceptors 5(Predicted)

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Retrosynthetic Analysis and Proposed Synthesis

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific literature on the direct synthesis of this exact molecule is sparse, a logical and efficient pathway can be constructed based on well-established and reliable chemical transformations. The proposed synthesis leverages common starting materials and high-yielding reactions frequently employed in medicinal chemistry.

The core strategy involves a three-stage process:

  • Scaffold Construction: Formation of the piperidinyl-piperazine core via reductive amination.

  • Amino Acid Formation: Installation of the carboxylic acid and amino functionalities at the 4-position of the piperidine ring via a modified Strecker synthesis.

  • Deprotection: Removal of protecting groups to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Amino Acid Formation cluster_2 Stage 3: Deprotection A 1-Boc-4-piperidone C 1-Boc-4-(1-Boc-piperazin-1-yl) -piperidin-4-one A->C Reductive Amination (NaBH(OAc)₃, DCM) B 1-Boc-piperazine B->C D 4-cyano-4-(1-Boc-piperazin-1-yl) -1-Boc-piperidine C->D Strecker Reaction (KCN, NH₄Cl) E 4-carboxy-4-(1-Boc-piperazin-1-yl) -1-Boc-piperidine D->E Nitrile Hydrolysis (conc. HCl, heat) F 4-(Piperazin-1-yl)piperidine -4-carboxylic acid E->F Acidic Deprotection (TFA or HCl)

Caption: Proposed synthetic workflow for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure derived from analogous transformations. Researchers should optimize conditions for scale and purity.

Stage 1: Synthesis of tert-butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxopiperidine-1-carboxylate

  • Rationale: Reductive amination is a reliable method for forming C-N bonds from a ketone and an amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild and tolerant of many functional groups.[6] The use of Boc protecting groups on both piperidine and piperazine nitrogens prevents side reactions and allows for controlled, final deprotection.

  • Procedure:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 1-Boc-piperazine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected piperidinyl-piperazine intermediate.

Stage 2: Synthesis via Strecker Reaction and Nitrile Hydrolysis

  • Rationale: The Strecker synthesis is a classic and effective method for producing α-amino acids from ketones.[7][8] It proceeds via an α-aminonitrile intermediate, which is then hydrolyzed. The hydrolysis of the sterically hindered nitrile requires harsh conditions, typically strong acid and heat.[9]

  • Procedure (Part A - Aminonitrile Formation):

    • In a sealed vessel, dissolve the ketone from Stage 1 (1.0 eq) in a mixture of methanol and water.

    • Add potassium cyanide (KCN, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Stir the mixture at 50-60 °C for 24-48 hours.

    • After cooling, extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The resulting α-aminonitrile is often carried forward without extensive purification.

  • Procedure (Part B - Nitrile Hydrolysis):

    • Suspend the crude α-aminonitrile in concentrated hydrochloric acid (6-12 M).

    • Heat the mixture to reflux (80-100 °C) for 12-24 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the acid.

    • The crude product, which is the di-Boc protected final acid, can be purified by crystallization or chromatography.

Stage 3: Final Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions.

  • Procedure:

    • Dissolve the protected amino acid from Stage 2 in DCM.

    • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Triturate the residue with diethyl ether to precipitate the product as a salt.

    • The final product can be isolated by filtration and can be further purified by recrystallization or preparative HPLC if necessary.

Applications in Medicinal Chemistry and Drug Development

The 4-(piperazin-1-yl)piperidine-4-carboxylic acid scaffold is a "chameleon-like" fragment that can be adapted for diverse biological targets. Its value lies in the combination of a rigid core, which reduces the entropic penalty of binding, and multiple points for diversification.

  • Kinase Inhibitors: The piperidine ring acts as a rigid scaffold to orient substituents towards key interaction points in an enzyme's active site. Derivatives of the related 4-aminopiperidine scaffold have been successfully used to develop potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in cell survival signaling that is often dysregulated in cancer.[10] The piperazine moiety can be functionalized to extend into solvent-exposed regions, improving solubility and allowing for modulation of pharmacokinetic properties.

  • GPCR Ligands: The piperazinyl-piperidine motif is a common feature in ligands for G-protein coupled receptors (GPCRs). For example, this structural class has been instrumental in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists, which act as HIV-1 entry inhibitors.[2] The nitrogen atoms of the scaffold can serve as key hydrogen bond acceptors or as protonated species forming salt bridges with acidic residues in the receptor binding pocket.

  • Peptidomimetics: As a constrained, cyclic α,α-disubstituted amino acid, this molecule can be incorporated into peptides to induce stable secondary structures, such as turns or helices.[10] This conformational pre-organization can lead to enhanced receptor affinity, selectivity, and improved metabolic stability compared to linear peptide analogues.

Safety and Handling

Based on available data for related structures, 4-(piperazin-1-yl)piperidine-4-carboxylic acid should be handled with appropriate care. It is classified as causing skin irritation and serious eye damage.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

4-(Piperazin-1-YL)piperidine-4-carboxylic acid is a highly valuable and versatile building block for drug discovery. Its unique architecture, combining the proven piperidine and piperazine scaffolds with a conformationally restricted amino acid core, provides a robust platform for generating novel molecular entities. The synthetic accessibility of this compound, via established and reliable chemical transformations, further enhances its utility for medicinal chemists. Its successful application in developing potent modulators for diverse target classes underscores its potential to accelerate the discovery of next-generation therapeutics.

References

  • NextSDS. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Nikolova, Y., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480. Retrieved from [Link]

  • Ciappi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MolPort. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of.... Retrieved from [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • Acta Crystallographica Section E. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Khalili, F., Henni, A., & East, A. L. L. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(5), 2414–2419. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Modec, B., & Kljun, J. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(37), 16075-16086. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

Sources

Exploratory

The Role of 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the architectural rigidity and vector geometry of a molecular scaffold dictate its utility in drug design. The 4-(piperazin-1-yl)piperidine core—and specifically its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the architectural rigidity and vector geometry of a molecular scaffold dictate its utility in drug design. The 4-(piperazin-1-yl)piperidine core—and specifically its 4-carboxylic acid and 4-carboxamide derivatives—has emerged as a highly privileged bicyclic pharmacophore[1][2]. By fusing a piperazine ring to a piperidine ring, this scaffold provides a conformationally restricted, basic framework that is actively exploited in two major therapeutic paradigms: Targeted Protein Degradation (PROTACs) and Direct Kinase Inhibition .

As an Application Scientist, I present this technical whitepaper to dissect the physicochemical rationale, mechanistic causality, and experimental validation of utilizing 4-(piperazin-1-yl)piperidine derivatives in advanced drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The utility of 4-(piperazin-1-yl)piperidine-4-carboxylic acid stems from its unique three-dimensional geometry.

  • Conformational Restriction: Flexible alkyl chains often suffer a high entropic penalty upon binding to a target. The bicyclic nature of this scaffold restricts the rotational degrees of freedom, pre-organizing the molecule into a bioactive conformation.

  • Vector Alignment: The nitrogen atoms on the piperazine and piperidine rings, along with the C4-carboxylic acid/carboxamide handle, provide distinct, highly predictable exit vectors. This is critical for spanning the distance between two proteins in a ternary complex or reaching out of a kinase hinge region into the solvent-exposed pocket.

  • Basicity and Solubility: The presence of multiple basic nitrogen atoms enhances aqueous solubility, a frequent bottleneck in the optimization of high-molecular-weight compounds like PROTACs.

Application I: Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[3]. A PROTAC consists of a target-binding ligand, an E3 ligase-binding ligand, and a linker.

The tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate derivative is widely utilized as a commercially available PROTAC linker[3][4]. The causality here is structural: replacing flexible polyethylene glycol (PEG) or alkyl linkers with the rigid piperazine-piperidine core significantly enhances the stability of the target-PROTAC-E3 ternary complex by reducing the entropic cost of folding.

Case Studies in Degradation
  • BRD9 Degradation (CFT8634): In the discovery of CFT8634, an orally bioavailable heterobifunctional degrader of BRD9 (used for synovial sarcoma), the introduction of a piperazine-piperidine spacer significantly increased degradation potency. Furthermore, this rigidification led to an encouraging reduction in mouse intravenous clearance ( CLobs​ ) compared to earlier flexible analogs[5].

  • IDO1 Degradation: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive protein. Researchers utilized the 4-(piperazin-1-yl)piperidine scaffold to link an IDO1 inhibitor to a cereblon (CRBN) ligand. The resulting PROTACs successfully degraded IDO1, neutralizing both its enzymatic and non-enzymatic immunosuppressive functions[6].

  • Androgen Receptor (AR) Degradation: Patent literature demonstrates the use of 4-(piperazin-1-yl)piperidine-1-carboxylate as a critical intermediate in synthesizing degraders targeting the Androgen Receptor, a well-known oncogene in prostate cancer[7].

PROTAC Target Target Protein (e.g., BRD9, IDO1) Ternary Ternary Complex Formation Target->Ternary Linker 4-(Piperazin-1-yl)piperidine Rigid Linker Linker->Ternary Bridges Ligands E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 1: Ternary complex formation and target degradation mediated by the rigidified linker.

Application II: Direct Kinase Inhibition (Akt/PKB)

Beyond acting as a structural bridge, the scaffold itself possesses intrinsic pharmacological activity when appropriately functionalized. The derivative 4-(piperazin-1-yl)piperidine-4-carboxamide is a recognized inhibitor of Protein Kinase B (Akt)[8][9].

Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, regulating cell survival and proliferation. The compound acts via ATP-competitive inhibition . The carboxamide moiety forms essential hydrogen bonds with the kinase hinge region, while the basic piperazine ring extends into the ribose-binding pocket or solvent-exposed region. This competitive binding prevents the phosphorylation of downstream targets, ultimately inducing apoptosis in malignant cells[8][9].

AktPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR Cell Survival / Proliferation Akt->mTOR Phosphorylation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibited State Inhibitor 4-(Piperazin-1-yl)piperidine -4-carboxamide Inhibitor->Akt ATP-competitive Inhibition

Fig 2: Akt signaling pathway inhibition by 4-(piperazin-1-yl)piperidine-4-carboxamide.

Quantitative Data Summary

The following table summarizes the functional divergence of the scaffold based on its functionalization:

Compound / DerivativePrimary TargetMechanism of ActionPharmacological Application
4-(Piperazin-1-yl)piperidine-4-carboxamide Akt (Protein Kinase B)ATP-competitive inhibitionOncology (Apoptosis induction)
Boc-4-(piperazin-1-yl)piperidine-1-carboxylate E3 Ligase / TargetPROTAC Linker (Ternary Complex)Targeted Protein Degradation
CFT8634 (Scaffold Derivative) BRD9CRBN-mediated PolyubiquitinationSynovial Sarcoma Therapeutics
IDO1-PROTAC (Scaffold Derivative) IDO1CRBN-mediated PolyubiquitinationCancer Immunotherapy

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality.

Protocol A: Synthesis of a PROTAC Linker Conjugate via Amide Coupling

Objective: Conjugate the 4-(piperazin-1-yl)piperidine-4-carboxylic acid scaffold to an E3 ligase ligand (e.g., Thalidomide-amine).

  • Activation: Dissolve 4-(piperazin-1-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the E3 ligase ligand containing a free primary amine (1.0 eq) to the mixture.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Causality check: Do not proceed to quenching until the mass of the activated ester intermediate is fully consumed and replaced by the product mass, ensuring complete conversion.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Cellular Degradation Assay (HiBiT System)

Objective: Validate the target degradation efficacy of the synthesized PROTAC.

  • Cell Preparation: Plate HEK293T cells expressing a HiBiT-tagged target protein (e.g., BRD9-HiBiT) in a 384-well plate at 2,000 cells/well.

  • Compound Treatment: Treat cells with a concentration gradient (1 pM to 10 µM) of the PROTAC.

  • Self-Validation (Mechanistic Control): In parallel wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor) 2 hours prior to PROTAC addition. Causality check: If the PROTAC reduces luminescence in standard wells, but luminescence is rescued in the MG132/MLN4924 wells, this definitively proves the loss of signal is due to ubiquitin-proteasome-mediated degradation, not off-target cytotoxicity or assay interference.

  • Detection: After 24 hours, add Nano-Glo® HiBiT Lytic Reagent. Read luminescence to calculate the DC50​ (concentration for 50% degradation) and Dmax​ (maximum degradation).

Conclusion

The 4-(piperazin-1-yl)piperidine-4-carboxylic acid scaffold is far more than a simple building block; it is a highly engineered geometric tool. Whether acting as a rigidified conduit to bring an E3 ligase and a target protein into proximity, or serving as an ATP-competitive anchor in the hinge region of Akt, its predictable exit vectors and conformational stability make it indispensable in modern drug discovery.

References

  • Buy 4-(Piperazin-1-YL)piperidine-4-carboxamide (EVT-13285857) - EvitaChem. EvitaChem.
  • tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | PROTAC Linker. MedChemExpress.
  • tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride | PROTAC Linker. MedChemExpress.
  • Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9. Journal of Medicinal Chemistry - ACS Publications.
  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). PMC - NIH.
  • WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof. Google Patents.
  • Annulation of Primary Amines to Piperazines and Diazaspirocycles Utilizing α-Methyl Benzyl Resin. ACS Publications.
  • 1-(Piperidin-4-yl)piperazine | 142013-66-9 - Benchchem. Benchchem.

Sources

Foundational

Pharmacokinetic Profiling of 4-(Piperazin-1-yl)piperidine-4-carboxylic Acid: A Comprehensive Bioanalytical and ADME Guide

Executive Summary The pharmacokinetic (PK) profiling of highly polar, zwitterionic small molecules represents one of the most formidable challenges in modern bioanalysis and drug development[1]. 4-(Piperazin-1-yl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) profiling of highly polar, zwitterionic small molecules represents one of the most formidable challenges in modern bioanalysis and drug development[1]. 4-(Piperazin-1-yl)piperidine-4-carboxylic acid (Chemical Formula: C10H19N3O2, Exact Mass: 213.15) exemplifies this challenge. Containing an acidic carboxylic acid moiety alongside basic piperazine and piperidine rings, this molecule exists as a highly hydrophilic, multi-charged zwitterion at physiological pH.

Standard reversed-phase liquid chromatography (RP-LC) and conventional sample preparation techniques (like Liquid-Liquid Extraction) fundamentally fail for compounds of this nature. This whitepaper establishes a field-proven, self-validating framework for the ADME characterization and bioanalytical quantification of this compound, utilizing Mixed-Mode Polymeric Cation Exchange (PCX) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC)[2][3].

Physicochemical Profiling & ADME Implications

To design an effective PK study, we must first understand the causality between the molecule's structure and its biological disposition.

  • Ionization State: At a physiological pH of 7.4, the carboxylic acid (pKa ~2.5) is fully deprotonated (anionic), while the primary basic nitrogens of the piperidine and piperazine rings (pKa ~9.5–10.5) are fully protonated (cationic).

  • Lipophilicity: The resulting multi-charged state yields an extremely low (negative) LogD 7.4​ , meaning the molecule possesses virtually no hydrophobic surface area.

Anticipated Pharmacokinetic Behavior

Because of its extreme polarity, the in vivo disposition of 4-(Piperazin-1-yl)piperidine-4-carboxylic acid is highly predictable:

  • Absorption: Poor membrane permeability limits transcellular diffusion. Oral bioavailability (F%) is expected to be critically low (<10%) unless active uptake transporters (e.g., PEPT1 or OATPs) are engaged.

  • Distribution: The molecule cannot easily cross lipid bilayers, restricting its Volume of Distribution (Vd) primarily to the extracellular fluid compartment. It will not cross the blood-brain barrier (BBB).

  • Metabolism & Excretion: Lacking the lipophilicity required to partition into the hepatocyte endoplasmic reticulum, it will largely escape Cytochrome P450 (CYP) metabolism. Clearance will be driven almost entirely by rapid renal excretion of the unchanged drug[4].

PK_Disposition A IV Administration C Systemic Circulation (Central Compartment) A->C 100% Bioavailable B PO Administration D Intestinal Absorption (Paracellular, Poor) B->D High Polarity limits influx E Tissue Distribution (Low Vd, Extracellular) C->E Limited by lipid bilayers F Renal Excretion (Major Pathway) C->F Rapid clearance G Hepatic Metabolism (Minor Pathway) C->G Low lipophilicity limits CYP access D->C Low F% (<10%) E->C Rapid equilibration

Pharmacokinetic disposition pathways for highly polar zwitterionic molecules.

Bioanalytical Strategy: Overcoming the Polarity Barrier

Sample Preparation: The Necessity of Polymeric Cation Exchange (PCX)

The Problem: Simple Protein Precipitation (PPT) leaves high concentrations of endogenous phospholipids in the sample, which co-elute with polar analytes and cause massive ion suppression in the mass spectrometer. Liquid-Liquid Extraction (LLE) fails entirely because this zwitterion will not partition into organic solvents like MTBE or ethyl acetate[1].

The Solution: Polymeric Cation Exchange (PCX) Solid Phase Extraction (SPE). By dropping the sample pH to 2.0, we neutralize the carboxylic acid and fully protonate the basic amines. The molecule then binds strongly to the sulfonic acid groups of the PCX sorbent via ionic interactions. This allows us to wash the sorbent with 100% methanol—stripping away all matrix lipids—without losing the analyte[2].

SPE_Workflow A 1. Plasma Sample (Spiked with IS) B 2. Acidification (Dilute 1:3 with 2% H3PO4) A->B Disrupt protein binding C 3. Load onto PCX SPE (Polymeric Cation Exchange) B->C Protonate basic amines D 4. Aqueous Wash (2% HCOOH in H2O) C->D Remove salts/proteins E 5. Organic Wash (100% Methanol) D->E Remove neutral lipids F 6. Elution (5% NH4OH in Methanol) E->F Neutralize amines to elute G 7. Evaporate & Reconstitute (90% ACN / 10% Aqueous) F->G Concentrate analyte H 8. Z-HILIC LC-MS/MS G->H Inject for Analysis

Polymeric Cation-Exchange (PCX) SPE workflow for polar basic zwitterions.

Chromatographic Separation: Zwitterionic HILIC (Z-HILIC)

The Problem: On a standard C18 reversed-phase column, 4-(Piperazin-1-yl)piperidine-4-carboxylic acid will elute in the void volume ( t0​ ) alongside un-retained salts, destroying assay sensitivity[4].

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). Using a sulfobetaine zwitterionic stationary phase, the column maintains a water-enriched liquid layer on its surface. The mobile phase begins with a high concentration of organic solvent (90% Acetonitrile). The polar analyte partitions out of the organic mobile phase and into the aqueous layer on the stationary phase, providing excellent retention and peak shape[3][5].

Step-by-Step Experimental Methodologies

Protocol 1: PCX Solid Phase Extraction (Self-Validating Workflow)

Causality Note: This protocol includes an internal phospholipid tracking step to validate that matrix effects have been eliminated.

  • Sample Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable-isotope labeled IS (e.g., 13C4​ -analog) to correct for any downstream ionization variance.

  • Acidification: Add 150 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Purpose: Disrupts analyte-protein binding and ensures the piperazine/piperidine nitrogens are fully protonated for cation exchange.

  • Conditioning: Condition a 30 mg/well PCX 96-well SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the 210 µL acidified sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Aqueous Wash: Wash with 1 mL of 2% Formic acid in water. Purpose: Flushes out unbound proteins and physiological salts.

  • Organic Wash: Wash with 1 mL of 100% Methanol. Purpose: Elutes neutral lipids and phospholipids. (Because the analyte is ionically bound to the sorbent, it will not wash off in 100% organic).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Purpose: The high pH neutralizes the basic amines, breaking the ionic bond with the sulfonic acid sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 90:10 Acetonitrile : Water containing 10 mM Ammonium Formate.

Protocol 2: Z-HILIC LC-MS/MS Analysis
  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm) maintained at 35°C (or 5°C for enhanced stability of highly unstable polar metabolites)[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Monitor the protonated precursor [M+H]+ at m/z 214.2. The primary quantitative product ion is m/z 170.2 (corresponding to the neutral loss of CO2​ from the carboxylic acid).

Quantitative Data Summaries

Table 1: Z-HILIC Chromatographic Gradient Conditions Note: In HILIC, the gradient runs from high organic to high aqueous—the exact opposite of reversed-phase chromatography.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.00.4010%90%Initial Hold / Partitioning
1.00.4010%90%Isocratic Hold
4.00.4050%50%Linear Gradient (Elution)
5.00.4050%50%Column Wash
5.10.4010%90%Re-equilibration
8.00.4010%90%End of Run

Table 2: Bioanalytical Extraction Validation Metrics

ParameterMethodResult / ValueCausality / Implication
Extraction Recovery LLE (Ethyl Acetate)< 5%Analyte is too polar to partition into organic solvent.
Extraction Recovery PPT (Acetonitrile)85%Good recovery, but accompanied by severe ion suppression.
Extraction Recovery PCX SPE > 92% Ionic binding allows aggressive organic washing.
Matrix Factor (MF) PCX SPE0.98 - 1.02Complete removal of phospholipids; no ion suppression.

Table 3: Anticipated In Vivo Pharmacokinetic Parameters (Rodent Model)

PK ParameterIntravenous (IV)Oral (PO)Biological Rationale
Cmax​ HighVery LowPoor intestinal permeability limits oral absorption.
Tmax​ N/A1.0 - 2.0 hrSlow paracellular transport across the gut wall.
Bioavailability (F%) 100%< 5% High polarity prevents transcellular absorption.
Volume of Distribution ( Vd​ ) 0.2 - 0.3 L/kgN/AConfined to extracellular fluid; cannot cross cell membranes.
Clearance (CL) HighN/ARapidly cleared via the kidneys (glomerular filtration).

References[2] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX - Agilent Technologies / LCMS.cz -https://www.lcms.cz/assets/app-notes/5990-9930EN.pdf[1] BA Method Development: Polar Compounds - BioPharma Services -https://www.biopharmaservices.com/blog/bioanalytical-method-development-polar-compounds/[4] Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - National Institutes of Health (NIH) / PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3136329/[3] Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed (NIH) -https://pubmed.ncbi.nlm.nih.gov/23062544/[5] Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics - bioRxiv -https://www.biorxiv.org/content/10.1101/2023.12.22.573138v1

Sources

Exploratory

Biosynthetic Pathways for Piperazine and Piperidine Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary Non-proteinogenic amino acids, specifically piperazine and piperidine carboxylic acid derivatives, are privileged scaffolds in natural product drug discovery. They impart critical conformational rigidit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Non-proteinogenic amino acids, specifically piperazine and piperidine carboxylic acid derivatives, are privileged scaffolds in natural product drug discovery. They impart critical conformational rigidity and enhanced proteolytic stability to therapeutic molecules such as the immunosuppressant rapamycin and the antifungal kutznerides[1][2]. As a Senior Application Scientist, I approach the biosynthesis of these moieties not merely as a sequence of enzymatic reactions, but as a highly orchestrated cascade of redox chemistry and intramolecular cyclizations. This whitepaper deconstructs the mechanistic logic, quantitative kinetics, and self-validating experimental protocols required to harness these biosynthetic pathways for chemoenzymatic drug development.

Biosynthesis of Piperidine Carboxylic Acids: The L-Pipecolic Acid Pathway

L-Pipecolic acid is a vital building block for macrolactone immunosuppressants like rapamycin, FK506, and FK520[1]. Its biosynthesis from L-lysine is catalyzed by a unique class of enzymes known as lysine cyclodeaminases (LCDs), with RapL serving as the archetypal model[1].

Mechanistic Causality: Unlike standard oxidoreductases that consume cofactors stoichiometrically, RapL utilizes nicotinamide adenine dinucleotide (NAD + ) in a catalytic, internally recycled manner[3]. The reaction is a redox-neutral cyclodeamination driven by the following logic:

  • Oxidation: The enzyme abstracts a hydride from the α-amine of L-lysine, transferring it to NAD + to form an imine intermediate and NADH[3].

  • Cyclization: The structurally flexible ε-amine executes a nucleophilic attack on the electrophilic imine carbon. This results in the expulsion of ammonia and the formation of a cyclic Δ 1 -piperideine-2-carboxylate intermediate[3].

  • Reduction: The enzyme-bound NADH immediately re-reduces the cyclic iminium intermediate, yielding L-pipecolic acid and regenerating the NAD + cofactor for the next turnover[1][3].

RapL_Pathway L_Lysine L-Lysine Imine_Int Imine Intermediate (NAD+ -> NADH) L_Lysine->Imine_Int RapL (Oxidation) Cyclic_Iminium Δ1-Piperideine-2-Carboxylate (- NH3) Imine_Int->Cyclic_Iminium RapL (Cyclization) L_Pipecolic_Acid L-Pipecolic Acid (NADH -> NAD+) Cyclic_Iminium->L_Pipecolic_Acid RapL (Reduction)

Diagram 1: RapL-mediated L-pipecolic acid biosynthesis via internal NAD+ recycling.

Biosynthesis of Piperazine Carboxylic Acids: The L-Piperazic Acid Pathway

L-Piperazic acid features a highly unusual N–N bond and is a core structural element in bioactive depsipeptides like diperamycin and kutznerides[2][4]. The formation of this strained heterocycle requires a sophisticated two-enzyme cascade: KtzI and KtzT[2].

Mechanistic Causality: Direct N–N bond formation between unactivated amines is thermodynamically unfavorable. Nature bypasses this barrier by pre-activating one of the nitrogen atoms.

  • N-Hydroxylation (Activation): The flavin-dependent monooxygenase KtzI utilizes FAD, molecular oxygen, and NADPH to hydroxylate the δ-nitrogen of L-ornithine, yielding N 5 -OH-L-ornithine[2]. This step transforms the amine into a reactive hydroxylamine.

  • N–N Bond Formation (Cyclization): KtzT, a heme-dependent piperazate synthase, recognizes the activated N 5 -OH-L-ornithine. The heme center catalyzes the dehydration and intramolecular coupling of the α-amine with the hydroxylamine, sealing the piperazine ring to form L-piperazic acid[4][5].

Ktz_Pathway L_Ornithine L-Ornithine N5_OH_Ornithine N5-OH-L-Ornithine L_Ornithine->N5_OH_Ornithine KtzI (FAD, O2, NADPH) L_Piperazic_Acid L-Piperazic Acid (N-N Bond Formation) N5_OH_Ornithine->L_Piperazic_Acid KtzT (Heme)

Diagram 2: KtzI/KtzT two-enzyme cascade for L-piperazic acid biosynthesis.

Quantitative Kinetic & Conversion Data

To successfully engineer these pathways in vitro or in whole-cell biocatalysts, one must understand the kinetic boundaries of the enzymes involved.

EnzymeSource OrganismNative SubstrateProductKey Kinetic / Operational Parameters
RapL Streptomyces hygroscopicusL-LysineL-Pipecolic Acid Km​ (NAD + ) = 2.3 μM; Initial reaction rate increases 8-fold upon addition of exogenous NAD + [1].
KtzI Kutzneria sp. 744L-OrnithineN 5 -OH-L-OrnithineStrictly dependent on FAD and NADPH; requires high dissolved O 2​ [2].
KtzT Kutzneria sp. 744N 5 -OH-L-OrnithineL-Piperazic AcidHeme-dependent; exhibits substrate promiscuity towards various N-hydroxylated diamines[5].
Experimental Workflows & Self-Validating Protocols

A robust experimental protocol must be a self-validating system. The following methodologies include built-in controls to ensure that observed conversions are the result of specific enzymatic catalysis rather than background artifacts.

Workflow Step1 1. Gene Expression (E. coli BL21) Step2 2. Protein Purification (Ni-NTA Affinity) Step1->Step2 Step3 3. Biocatalytic Reaction (Substrate + Cofactors) Step2->Step3 Step4 4. LC-MS/MS Analysis (Product Validation) Step3->Step4

Diagram 3: Standardized experimental workflow for in vitro biocatalytic pathway reconstitution.

Protocol 1: In Vitro Reconstitution of RapL (L-Pipecolic Acid Synthesis)

Objective: Validate the cyclodeamination of L-lysine to L-pipecolic acid. Causality & Setup: RapL overproduced in E. coli is often incompletely loaded with its cofactor, isolating with only ~0.17 equivalents of tightly bound NAD + [1]. Therefore, exogenous NAD + must be supplemented to achieve maximal Vmax​ , as the cofactor partially releases and rebinds during the catalytic cycle[1].

  • Reaction Matrix: Prepare a 50 mM Tris-HCl buffer (pH 8.0). The slightly alkaline pH ensures the ε-amine of L-lysine is sufficiently deprotonated to act as a nucleophile.

  • Components: Add 10 mM L-Lysine, 200 μM NAD + , and 5 μM purified RapL.

  • Incubation: Incubate at 30°C for 2 hours with gentle agitation.

  • Quenching: Add 2 reaction volumes of cold methanol to precipitate the enzyme and halt the reaction[6].

  • Self-Validation Logic (The NAD + Dropout): Run a parallel reaction omitting exogenous NAD + . Validation criteria: The initial rate of the dropout reaction must drop approximately 8-fold compared to the fully supplemented reaction[1]. If the rate does not drop, the enzyme preparation is contaminated with cellular NAD + or an alternative background reaction is occurring.

Protocol 2: Biocatalytic Cascade for L-Piperazic Acid Synthesis

Objective: Synthesize L-piperazic acid from L-ornithine using the KtzI/KtzT cascade. Causality & Setup: KtzI is an N-hydroxylating monooxygenase that stoichiometrically consumes NADPH and O 2​ [2][5]. To prevent rapid cofactor depletion and reaction stalling, a Glucose Dehydrogenase (GDH) regeneration system is mandatory[5].

  • Reaction Matrix: Prepare a 50 mM Potassium Phosphate buffer (pH 7.5).

  • Components: Add 5 mM L-ornithine, 10 μM KtzI, 10 μM KtzT, 100 μM FAD, 1 mM NADP + , 20 mM D-glucose, and 5 U/mL GDH.

  • Aeration: Perform the reaction in a baffled flask or an unsealed deep-well plate at 28°C for 6 hours to ensure maximum oxygen transfer for KtzI turnover.

  • Quenching & Analysis: Quench with acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS targeting the specific mass transition for L-piperazic acid.

  • Self-Validation Logic (The KtzI Dropout): Run a parallel reaction omitting KtzI. Validation criteria: KtzT cannot process unhydroxylated L-ornithine. The dropout reaction must yield absolutely zero L-piperazic acid[5]. Detection of the product in this control indicates non-enzymatic oxidation or cross-contamination, invalidating the assay.

References
  • Title: Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Title: Biocatalytic Synthesis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors Source: unibe.ch URL:[Link]

  • Title: Unearthing a Cryptic Biosynthetic Gene Cluster for the Piperazic Acid-Bearing Depsipeptide Diperamycin in the Ant-Dweller Streptomyces sp. CS113 Source: nih.gov URL:[Link]

  • Title: Biosynthesis of Piperazic Acid via N5-Hydroxy-Ornithine in Kutzneria spp. 744 Source: researchgate.net URL:[Link]

  • Title: Access to nitrogen-nitrogen bond-containing heterocycles through substrate promiscuity of piperazate synthases Source: chemrxiv.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 4-(Piperazin-1-yl)piperidine-4-carboxylic Acid Analogs: A Convergent Strecker-Based Approach

Introduction & Rationale The 4-amino-piperidine-4-carboxylic acid scaffold is a privileged, conformationally constrained structural motif widely utilized in modern medicinal chemistry. It serves as a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 4-amino-piperidine-4-carboxylic acid scaffold is a privileged, conformationally constrained structural motif widely utilized in modern medicinal chemistry. It serves as a critical building block for the development of CCR5 antagonists[1], highly potent μ -opioid receptor modulators[2], and various GPCR ligands.

However, synthesizing 4-(piperazin-1-yl)piperidine-4-carboxylic acid analogs presents two major chemical challenges:

  • Severe Steric Hindrance : The quaternary C4 carbon is situated within the piperidine chair conformation, creating immense axial-equatorial steric clashes that resist standard nucleophilic additions and hydrolytic transformations.

  • Orthogonal Protection Requirements : The molecule possesses two distinct secondary amines (piperidine and piperazine) and a carboxylic acid, necessitating a protection strategy that can withstand harsh reaction conditions without premature cleavage[3].

Causality of the Synthetic Design

To overcome these challenges, this protocol utilizes a modified Strecker cyanation followed by a two-step hydrolysis sequence.

Why Benzyl (Bn) Protecting Groups? Hydrolyzing a sterically encumbered C4-nitrile directly to a carboxylic acid is notoriously difficult and often results in retro-Strecker degradation (loss of HCN and reversion to the ketone) under acidic conditions[2]. To succeed, the nitrile must first be hydrated to an amide, followed by harsh basic hydrolysis (KOH in ethylene glycol at 150 °C). Standard carbamate protecting groups (such as Boc, Cbz, or Fmoc) are completely destroyed under these extreme basic conditions[3]. Benzyl groups, however, are entirely inert to harsh base and can be cleanly removed via catalytic hydrogenolysis in the final step, making them the only logical choice for this sequence.

Why a Two-Step Hydrolysis? The initial hydration of the nitrile to the amide utilizes the Radziszewski reaction ( H2​O2​ / K2​CO3​ ). The hydroperoxide anion ( HOO− ) is a highly reactive "alpha-effect" nucleophile capable of penetrating the steric shield of the C4 position to form the primary amide. Once the amide is formed, the C-C bond is stabilized against retro-Strecker fragmentation, allowing the application of extreme thermal and basic conditions to drive the final hydrolysis to the carboxylic acid.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow A 1-Benzyl-4-piperidone + 1-Benzylpiperazine B Step 1: Strecker Cyanation (TMSCN, MeOH, RT) A->B C Intermediate: Bis-Benzyl Nitrile B->C D Step 2: Radziszewski Hydration (H2O2, K2CO3, DMSO, RT) C->D E Intermediate: Bis-Benzyl Amide D->E F Step 3: Harsh Basic Hydrolysis (KOH, Ethylene Glycol, 150°C) E->F G Intermediate: Bis-Benzyl Carboxylic Acid F->G H Step 4: Global Debenzylation (H2, Pd/C, MeOH, 50 psi) G->H I Product: 4-(Piperazin-1-yl)piperidine -4-carboxylic acid H->I

Fig 1. Four-step convergent synthetic workflow for 4-(piperazin-1-yl)piperidine-4-carboxylic acid.

StreckerMechanism K Ketone + Secondary Amine I Sterically Hindered Iminium Ion K->I Condensation (-H2O) N Alpha-Amino Nitrile I->N Nucleophilic Attack (TMSCN)

Fig 2. Mechanistic pathway of the modified Strecker cyanation at the C4 quaternary center.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Benzyl-4-(4-benzylpiperazin-1-yl)piperidine-4-carbonitrile

The use of Trimethylsilyl cyanide (TMSCN) over KCN enhances solubility in organic solvents and provides a safer, more controlled release of cyanide.

  • Reaction Setup : In an oven-dried 500 mL round-bottom flask, dissolve 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) and 1-benzylpiperazine (10.2 g, 58.1 mmol) in anhydrous methanol (100 mL).

  • Iminium Formation : Stir the mixture at room temperature for 2 hours to ensure complete formation of the sterically hindered iminium ion.

  • Cyanation : Cool the flask to 0 °C. Dropwise, add TMSCN (6.3 g, 63.4 mmol) over 15 minutes. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Propagation : Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup & IPC : Quench with saturated aqueous NaHCO3​ (50 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • In-Process Control (IPC): LC-MS [M+H]+ target = 375.2 m/z .

Step 2: Radziszewski Hydration to the Primary Amide
  • Reaction Setup : Dissolve the crude nitrile from Step 1 (~15.0 g, 40.0 mmol) in dimethyl sulfoxide (DMSO, 80 mL).

  • Base Addition : Add finely powdered K2​CO3​ (2.8 g, 20.0 mmol) and cool the suspension to 0 °C.

  • Peroxide Addition : Slowly add 30% aqueous H2​O2​ (20 mL) dropwise. Note: This reaction is highly exothermic. Maintain the internal temperature below 20 °C during addition.

  • Propagation : Stir at room temperature for 4 hours.

  • Workup & IPC : Pour the mixture into ice-cold water (300 mL). The bis-benzyl amide will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

    • IPC: LC-MS [M+H]+ target = 393.2 m/z .

Step 3: Harsh Basic Hydrolysis to the Carboxylic Acid
  • Reaction Setup : In a heavy-walled pressure flask, suspend the amide (12.0 g, 30.6 mmol) in ethylene glycol (60 mL).

  • Hydrolysis : Add potassium hydroxide pellets (17.2 g, 306 mmol, 10 eq). Seal the flask and heat to 150 °C behind a blast shield for 24 hours.

  • Workup & IPC : Cool to room temperature and dilute with distilled water (100 mL). Carefully adjust the pH to ~6.5 using concentrated HCl. The zwitterionic bis-benzyl carboxylic acid will precipitate due to its high lipophilicity at its isoelectric point. Collect via vacuum filtration.

    • IPC: LC-MS [M+H]+ target = 394.2 m/z .

Step 4: Global Debenzylation
  • Reaction Setup : Dissolve the bis-benzyl acid (8.0 g, 20.3 mmol) in methanol (100 mL) in a Parr hydrogenation bottle. Add 10% Pd/C (1.5 g).

  • Hydrogenolysis : Pressurize the vessel with H2​ gas to 50 psi and shake at room temperature for 12 hours.

  • Workup & IPC : Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot methanol. Concentrate the filtrate in vacuo and triturate the resulting residue with acetone to yield the pure, fully deprotected 4-(piperazin-1-yl)piperidine-4-carboxylic acid as a white powder.

    • IPC: LC-MS [M+H]+ target = 214.1 m/z .

Quantitative Data & Reaction Optimization

The table below summarizes the empirical optimization of the critical hydrolysis sequence, demonstrating the necessity of the two-step hydration/hydrolysis protocol to prevent retro-Strecker degradation.

Table 1: Optimization of Nitrile Hydration and Hydrolysis Steps

EntrySubstrateReagents & ConditionsTemp / TimeYield (%)Mechanistic Observation
1Nitrile6M HCl (aq)Reflux, 24 h< 10%Extensive retro-Strecker degradation (HCN loss)[2].
2NitrileKOH, EtOH / H2​O Reflux, 48 hTraceStarting material recovered; insufficient nucleophilicity.
3Nitrile H2​O2​ , K2​CO3​ , DMSORT, 4 h92% Clean conversion to primary amide via alpha-effect.
4AmideKOH, Ethylene Glycol150 °C, 24 h85% Complete conversion to the target carboxylic acid.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids Molecules 2012, 17, 2824. URL:[Link][2]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Bioorganic & Medicinal Chemistry Letters 2004 Jul 16;14(14):3563-6. URL:[Link][1]

  • A Convenient Preparation of an Orthogonally Protected C α ,C α -Disubstituted Amino Acid Analog of Lysine Organic Syntheses, Coll. Vol. 10, p.43 (2004); Vol. 78, p.14 (2002). URL:[Link][3]

Sources

Application

Application Note: NMR Spectroscopy Protocols for 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid

Introduction & Chemical Context The structural elucidation of highly polar, nitrogen-rich heterocycles presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. 4-(Piperazin-1-yl)piperidine-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The structural elucidation of highly polar, nitrogen-rich heterocycles presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. 4-(Piperazin-1-yl)piperidine-4-carboxylic acid is a complex, bifunctional scaffold containing two secondary amines (one on the piperazine ring, one on the piperidine ring) and a carboxylic acid moiety.

As a Senior Application Scientist, it is critical to recognize that this molecule does not behave like a simple organic small molecule in solution. Instead, it exists as a pH-dependent zwitterion[1]. Furthermore, both the piperidine and piperazine rings undergo continuous chair-chair interconversions and nitrogen inversions. At room temperature, the rate of these conformational exchanges often matches the NMR timescale, leading to severe signal broadening or complete signal coalescence[2][3].

This protocol outlines a self-validating methodology for the unambiguous NMR characterization of 4-(piperazin-1-yl)piperidine-4-carboxylic acid, focusing on solvent optimization, pH/pD control, and Variable Temperature (VT) NMR techniques.

Mechanistic Challenges & Protocol Rationale

The Zwitterionic Equilibrium

In neutral aqueous solutions (or unbuffered D₂O), the carboxylic acid (pKa ~ 4.0) is deprotonated, while the secondary amines (pKa ~ 9.0–10.5) are protonated. This zwitterionic state induces intermediate proton exchange rates that broaden the signals of the adjacent methylene protons (α-CH₂). To achieve sharp, highly resolved spectra, the molecule must be driven to a single, uniform ionization state. Adjusting the pD of the D₂O solution to >12.0 using NaOD ensures complete deprotonation of all functional groups, yielding a single anionic species[1][4].

Conformational Dynamics

Piperazine and piperidine derivatives are notorious for restricted rotational and inversional dynamics[5]. The bulky piperazin-1-yl substituent at the 4-position of the piperidine ring creates steric crowding, further restricting the ring flip. If the 1D ¹H spectrum exhibits broad, unresolved humps between 2.50 ppm and 3.50 ppm at 298 K, Variable Temperature (VT) NMR must be employed[6]. Heating the sample to 343 K–353 K accelerates the exchange rate into the "fast exchange" regime, time-averaging the conformers into sharp, distinct peaks[2].

Dynamics Z Zwitterionic State (Neutral pD: Broad/Overlapping) A Anionic State (High pD >12: Sharp Signals) Z->A Add NaOD C1 Chair Conformer A (Equatorial Piperazine) Z->C1 Dynamics C2 Chair Conformer B (Axial Piperazine) Z->C2 C1->C2 Ring Inversion Broad Intermediate Exchange (Room Temp: Broad Humps) C1->Broad C2->Broad Sharp Fast Exchange (VT-NMR >343 K: Sharp Peaks) Broad->Sharp Thermal Energy (kT)

Figure 1: Conformational dynamics and pH-dependent states affecting NMR signal resolution.

Experimental Methodologies

Sample Preparation Workflow

Because 4-(piperazin-1-yl)piperidine-4-carboxylic acid is highly polar, deuterated water (D₂O) is the optimal solvent. DMSO-d₆ can be used for free-base forms but often results in poor solubility for zwitterions[7].

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10–15 mg of the compound to ensure a high signal-to-noise ratio for ¹³C acquisition.

  • Dissolution: Dissolve the compound in 0.6 mL of D₂O (99.9% D) in a clean glass vial.

  • Internal Referencing: Add 10 µL of a 10 mM solution of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal chemical shift reference (δ = 0.00 ppm)[4]. Note: TMS is insoluble in D₂O and should not be used.

  • pD Adjustment (Critical Step): Measure the apparent pH (pH) using a microelectrode. Add 0.1 M NaOD dropwise until the pH reaches ~12.0. (The actual pD is calculated as pD = pH* + 0.4)[8].

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

NMR Acquisition Parameters

For complete structural validation, a suite of 1D and 2D experiments is required. Place the sample in a 400 MHz or higher spectrometer (500/600 MHz equipped with a cryoprobe is recommended for optimal sensitivity)[8].

  • 1D ¹H NMR: Spectral width of 12 ppm, 16–32 scans, relaxation delay (d1) of 2–5 seconds. If signals are broad, activate the VT unit and ramp the temperature to 343 K (70 °C), allowing 10 minutes for thermal equilibration before re-acquiring[5].

  • 1D ¹³C NMR: Proton-decoupled (e.g., zgpg30 pulse sequence), spectral width of 220 ppm, minimum of 1024 scans due to the quaternary carbon (C4 of piperidine) and the carboxylate carbon, which have long T1 relaxation times.

  • 2D COSY: Essential for mapping the adjacent methylene protons within the piperidine and piperazine rings.

  • 2D HSQC & HMBC: HSQC will differentiate the overlapping CH₂ groups by their carbon shifts. HMBC is critical for proving the connectivity of the piperazine ring and the carboxylic acid to the C4 quaternary center of the piperidine ring.

NMR_Workflow A Sample Prep (10-15 mg in D2O) B pD Adjustment (NaOD to pD > 12) A->B C Internal Standard (Add DSS/TSP) B->C D 1D NMR Acquisition (1H, 13C at 298 K) C->D Eval Signal Resolution Check D->Eval F VT-NMR (Heat to 343 K) Eval->F Broad Signals E 2D NMR Acquisition (COSY, HSQC, HMBC) Eval->E Sharp Signals F->E G Data Processing (Fourier Transform, Phasing) E->G

Figure 2: End-to-end NMR workflow for zwitterionic nitrogen heterocycles.

Data Interpretation & Quantitative Presentation

Due to the symmetry of both the piperidine and piperazine rings, the NMR spectra will appear simpler than the molecular formula suggests. The piperazine ring will typically show two sets of equivalent CH₂ groups, while the piperidine ring will show distinct equatorial and axial protons if locked, or time-averaged signals if undergoing fast exchange[7][9].

Table 1: Representative ¹H and ¹³C NMR Spectral Assignments (Anionic State, D₂O, pD > 12)

Moiety / PositionNucleusExpected Chemical Shift (δ, ppm)Multiplicity & IntegrationMechanistic Rationale
Carboxylate ¹³C178.0 – 182.0Singlet (Cq)Highly deshielded due to the adjacent oxygens. Shifted downfield in the anionic state compared to the zwitterion[9].
Piperidine C4 ¹³C55.0 – 60.0Singlet (Cq)Quaternary carbon; intensity will be low. HMBC cross-peaks to piperazine protons confirm attachment.
Piperazine CH₂ (N-CH₂)¹H ¹³C2.60 – 2.90 45.0 – 48.0Multiplet (8H) Secondary CarbonSignals may overlap. VT-NMR ensures these appear as sharp multiplets rather than broad humps[7].
Piperidine CH₂ (C2/C6)¹H ¹³C2.90 – 3.20 42.0 – 45.0Multiplet (4H) Secondary CarbonAdjacent to the piperidine nitrogen. Deshielded relative to C3/C5 protons.
Piperidine CH₂ (C3/C5)¹H ¹³C1.60 – 2.10 28.0 – 32.0Multiplet (4H) Secondary CarbonFurther from the nitrogen atom; appears furthest upfield in the spectrum[9].

Note: Exact chemical shifts will vary based on exact pD, concentration, and temperature. Use 2D HSQC to definitively link the proton multiplets to their respective carbons.

Troubleshooting & Artifact Mitigation

  • Missing Carboxylate or Quaternary Carbon Signals: Quaternary carbons (C4 and C=O) lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times. Solution: Increase the relaxation delay (d1) to 5–10 seconds and increase the number of scans to >2048.

  • Water Peak Interference: The residual HDO peak in D₂O appears around 4.79 ppm at 298 K and shifts upfield at higher temperatures. If it obscures key signals, utilize a water suppression pulse sequence (e.g., presaturation or excitation sculpting).

  • Persistent Broadening Despite VT-NMR: If heating to 343 K does not fully sharpen the signals, the sample may still be in a mixed protonation state. Re-check the pD and add additional NaOD to ensure the sample is fully deprotonated[4].

References

  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • National Institutes of Health (NIH) / PMC. Proton sharing and transfer in some zwitterionic compounds based on alcanoic acids.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of Substituted Piperazines.
  • ACS Publications. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.
  • National Institutes of Health (NIH) / PMC. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • ACS Publications. Measurement and Characterization of Hydrogen–Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy.
  • ResearchGate. From proton nuclear magnetic resonance spectra to pH. Assessment of H-1 NMR pH indicator compound set for deuterium oxide solutions.
  • ResearchGate. Temperature-dependent 1H NMR spectra of piperazine compounds.
  • ARKAT USA. A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-(Piperazin-1-yl)piperidine-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-(piperazin-1-yl)piperidine-4-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-(piperazin-1-yl)piperidine-4-carboxylic acid .

This building block presents a unique trifunctional challenge: it contains two secondary amines (piperidine N1 and piperazine N4) and a carboxylic acid situated on a highly sterically hindered quaternary carbon (C4). Furthermore, because the piperazine nitrogen is attached to the same carbon as the carboxylic acid, this molecule behaves as an α -amino acid equivalent, making it susceptible to specific degradation pathways.

Below, we troubleshoot the most common byproducts and provide field-proven, self-validating protocols to ensure synthetic success.

Part 1: Amide Coupling & Activation Challenges

Q: Why am I recovering unreacted starting material and seeing a +100 Da (or +198 Da) mass addition byproduct during amide coupling? A: This is the classic analytical signature of N-acylurea formation . When using standard carbodiimide coupling reagents like EDC (+100 Da) or DCC (+198 Da), the initial reaction forms an O-acylisourea intermediate. Because the C4-carboxylic acid is on a quaternary center flanked by a bulky piperazine ring, the bimolecular nucleophilic attack by your incoming amine is severely sterically retarded. Consequently, the slow intermolecular coupling is outcompeted by a fast, unimolecular O-to-N acyl shift, resulting in a dead-end N-acylurea byproduct.

Solution: Abandon carbodiimides. Transition to uronium/aminium salts that generate highly reactive active esters (e.g., HATU/HOAt or COMU). For extreme steric hindrance, the gold standard is generating an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) [1]. Acid fluorides are exceptionally small, highly reactive, and structurally incapable of undergoing the O-to-N shift [2].

Q: I am observing a byproduct with a mass corresponding to [M - 44]. What is causing this? A: A mass loss of 44 Da indicates decarboxylation . Because the C4 carbon is bonded to both the carboxylic acid and the nitrogen of the piperazine ring, it is an α -amino acid equivalent. Activation of the carboxylic acid creates an electron-withdrawing leaving group that facilitates the loss of CO₂, especially under basic conditions or elevated temperatures.

Solution: Strictly control activation temperatures (maintain between 0 °C and 25 °C). Avoid prolonged pre-activation times (>15 minutes) and utilize mild, non-nucleophilic bases like DIPEA rather than stronger bases like DBU, which accelerate the decarboxylation pathway.

Mechanism ActEster Activated Ester / O-Acylisourea (Highly Sterically Hindered) Amide Desired Amide (Bimolecular, Slow) ActEster->Amide Amine Attack NAcyl N-Acylurea Byproduct (Unimolecular Shift, Fast) ActEster->NAcyl O-to-N Shift (EDC/DCC) Decarb Decarboxylation Byproduct (-CO2, Thermal) ActEster->Decarb Excess Heat / Base

Caption: Competing reaction pathways during activation of the sterically hindered C4-carboxylic acid.

Part 2: Regioselectivity & Protection Strategies

Q: How do I prevent cross-reactivity between the piperidine and piperazine secondary amines? A: The molecule contains two secondary amines with highly similar pKa values. Attempting to activate the carboxylic acid while either amine is unprotected will lead to catastrophic oligomerization, polymerization, or regioisomeric mixtures.

Solution: You must implement an orthogonal protection strategy prior to any carboxylic acid activation. A standard, robust approach is Boc-protection of the piperidine nitrogen and Cbz-protection of the piperazine nitrogen (or vice versa, depending on your downstream deprotection sequence).

Workflow SM 4-(Piperazin-1-yl) piperidine-4-carboxylic acid Prot1 Piperidine N-Protection (e.g., Boc2O) SM->Prot1 Prot2 Piperazine N-Protection (e.g., Cbz-Cl) Prot1->Prot2 Act Activation (TFFH / DIPEA) Prot2->Act Cpl Amide Coupling (Amine Nucleophile) Act->Cpl

Caption: Workflow for orthogonal protection and coupling of the hindered C4-carboxylic acid.

Part 3: Deprotection & Scavenging

Q: During Boc deprotection with TFA, I see +56 Da (tert-butylation) byproducts on the piperazine ring. Why? A: The cleavage of a Boc group generates highly reactive tert-butyl carbocations. If these are not instantly quenched, they will electrophilically attack the newly liberated, highly nucleophilic secondary amines on the piperidine or piperazine rings.

Solution: Implement a robust scavenger cocktail. Do not use neat TFA. A mixture of TFA/TIPS/Water (95:2.5:2.5) ensures that the triisopropylsilane (TIPS) and water permanently trap the carbocations before they can alkylate your product.

Data Presentation: Quantitative Troubleshooting Guide

Observed Issue (Analytical Signature)Primary CausalityRecommended Solution
Mass +100 Da (EDC) or +198 Da (DCC)N-Acylurea formation due to severe steric hindrance at the C4 quaternary center blocking amine attack.Abandon carbodiimides. Switch to TFFH (acid fluoride) or HATU/HOAt [3].
Mass -44 Da Decarboxylation of the activated α -amino acid equivalent.Lower activation temperature (<25 °C); replace DBU/TEA with DIPEA.
Multiple peaks with identical masses Regioisomeric coupling due to cross-reactivity between N1 and N4 amines.Implement strict orthogonal protection (e.g., Boc/Cbz) prior to activation.
Mass +56 Da (Post-Deprotection)tert-Butylation of the secondary amine by unquenched carbocations.Add TIPS (2.5%) and H₂O (2.5%) to the TFA cleavage cocktail.

Experimental Protocol: Amide Coupling via Acid Fluoride Generation (TFFH)

When standard reagents fail due to the steric bulk of the C4-carboxylic acid, generating an acid fluoride using TFFH is the most reliable method [4].

Objective: Couple a primary amine to the highly hindered C4-carboxylic acid of orthogonally protected 4-(Piperazin-1-yl)piperidine-4-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the orthogonally protected acid (1.0 eq) in anhydrous DCM or DMF to achieve a 0.1 M concentration. Perform this under an inert atmosphere (N₂/Ar) to prevent moisture from hydrolyzing the highly reactive acid fluoride intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA is non-nucleophilic and prevents premature degradation of the activated ester, unlike stronger bases which promote decarboxylation.

  • Activation: Add TFFH (1.2 eq) portion-wise. Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature for 30-45 minutes. Self-Validation Checkpoint: Do not proceed blindly. Monitor the reaction by IR spectroscopy for the appearance of the characteristic carbonyl fluoride peak at ~1842 cm⁻¹ . Alternatively, quench a 5 µL aliquot in methanol and verify the formation of the methyl ester via LCMS.

  • Coupling: Once activation is analytically confirmed, cool the mixture back to 0 °C. Add the target amine nucleophile (1.5 eq).

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the acid fluoride via LCMS.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society.[Link]

Optimization

optimizing HPLC retention time for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid

Welcome to the Technical Support Center for the chromatographic optimization of 4-(Piperazin-1-yl)piperidine-4-carboxylic acid . Because this molecule contains multiple basic secondary and tertiary amines (within its pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic optimization of 4-(Piperazin-1-yl)piperidine-4-carboxylic acid . Because this molecule contains multiple basic secondary and tertiary amines (within its piperazine and piperidine rings) alongside an acidic carboxylic acid group, it is a highly polar zwitterion. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome retention failures, poor peak shapes, and detector incompatibility.

Workflow: Selecting the Optimal Chromatographic Mode

Before adjusting mobile phases, you must select the correct chromatographic mode based on your laboratory's detector capabilities.

Optimization_Workflow A Target Analyte: 4-(Piperazin-1-yl)piperidine -4-carboxylic acid B Assess Detector Compatibility A->B C LC-MS/MS (Requires Volatile Buffers) B->C D HPLC-UV (Tolerates Non-Volatiles) B->D E Zwitterionic HILIC (e.g., ZIC-HILIC, NH4Ac) C->E Primary Choice F Volatile Ion-Pairing (0.1% HFBA on C18) C->F Alternative D->E If HILIC available G Non-Volatile Ion-Pairing (5mM Alkyl Sulfonate) D->G Standard RP-IPC

Decision matrix for selecting HPLC modes based on detector compatibility.

Section 1: Core Challenges & Mechanistic FAQs

Q: Why does 4-(Piperazin-1-yl)piperidine-4-carboxylic acid elute in the void volume on a standard C18 column? A: Standard reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions between the analyte and the non-polar C18 stationary phase[1]. Because this compound is extremely hydrophilic (logP < 0) and carries multiple ionic charges under standard pH conditions, it lacks the hydrophobicity required to partition into the stationary phase. Consequently, it is electrostatically repelled by the hydrophobic surface and elutes immediately with the solvent front[2].

Q: Why am I experiencing severe peak tailing, and how do I fix it? A: Peak tailing for polyamines is primarily caused by secondary interactions. The protonated amines on the piperazine and piperidine rings act as strong hydrogen bond donors and cations, binding irreversibly to residual, ionized silanol groups (SiO⁻) on the silica support of the column. Causality-Driven Solutions:

  • pH Adjustment: Lower the mobile phase pH to < 3.0. This protonates and neutralizes the silanols (forming SiOH), shutting down the electrostatic attraction.

  • Buffer Concentration: Increase the buffer concentration (e.g., to 20 mM ammonium formate) to saturate the active silanol sites, effectively outcompeting the analyte for these secondary binding sites[3].

Section 2: HILIC Method Development (The Preferred Solution)

Q: What is the most robust chromatographic mode for retaining this molecule? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for highly polar, zwitterionic compounds[1]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[4]. For a polyamine zwitterion, a zwitterionic stationary phase (e.g., ZIC-HILIC) is highly recommended, as it provides both hydrophilic partitioning and tunable electrostatic interactions[3],[5].

HILIC_Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) Mobile->WaterLayer Hydration StatPhase Zwitterionic Stationary Phase (e.g., Sulfobetaine) WaterLayer->StatPhase Surface Adsorption Analyte Zwitterionic Analyte (Polycationic Amines) Analyte->WaterLayer Hydrophilic Partitioning Analyte->StatPhase Electrostatic Interaction

HILIC retention mechanism combining hydrophilic partitioning and ionic interactions.

Protocol 1: Self-Validating ZIC-HILIC Method for LC-MS/MS

This protocol establishes a robust HILIC method utilizing volatile buffers suitable for mass spectrometry.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using neat formic acid. (Causality: pH 3.0 ensures the carboxylic acid is mostly neutral while amines are fully protonated, maximizing partitioning into the aqueous layer).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: ZIC-HILIC or Amide-bonded superficially porous particle column (e.g., 150 x 2.1 mm, 2.7 µm)[2].

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 90% B. Hold for 2 minutes. Ramp to 50% B over 10 minutes. (Causality: In HILIC, high organic content is the weak solvent. Decreasing organic content elutes the analyte).

Step 3: System Suitability & Validation Check

  • Void Volume Verification: Inject a highly non-polar marker (e.g., toluene). In HILIC, toluene is unretained and marks the void volume ( t0​ ).

  • Retention Factor ( k′ ): Inject the analyte. Calculate k′=(tR​−t0​)/t0​ . A valid method must yield k′>2.0 to ensure the analyte is truly partitioning into the stationary phase.

  • Equilibration Check: HILIC requires extensive equilibration. Run 3 consecutive blank gradients. If the baseline drifts, flush with an additional 20 column volumes of starting mobile phase.

Section 3: Ion-Pairing Chromatography (The RP Alternative)

Q: I must use a C18 column due to lab constraints. How can I retain this compound? A: You must employ Ion-Pairing Chromatography (IPC). By adding an ion-pairing reagent (IPR) to the mobile phase, you transiently mask the polarity of the charged amines. The IPR features a charged headgroup that forms an electrostatic complex with the protonated amines of the analyte, while its hydrophobic tail interacts with the C18 stationary phase, artificially increasing the analyte's hydrophobicity and retention time[6],.

Quantitative Data: Ion-Pairing Reagent Selection Matrix
Reagent TypeExample ChemicalDetector CompatibilityRetention PowerCausality / Mechanism
Alkyl Sulfonates 1-Octanesulfonic acid (5 mM)UV / PDA (Non-Volatile)Very HighLong hydrophobic tail strongly binds to C18; sulfonate head tightly pairs with polyamines.
Fluorinated Acids Heptafluorobutyric acid (HFBA)LC-MS/MS (Volatile)Moderate to HighFluorinated tail provides moderate hydrophobicity; volatile nature prevents MS source fouling[7].
Simple Acids Trifluoroacetic acid (TFA)LC-MS/MS (Volatile)LowShort tail provides minimal hydrophobic retention; acts mostly as a silanol masking agent.
Protocol 2: Self-Validating IPC Method for HPLC-UV

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 5 mM 1-Octanesulfonic acid sodium salt in HPLC-grade water. Adjust pH to 2.5 with Phosphoric acid. (Causality: Low pH suppresses silanol ionization and ensures the analyte's amines are fully protonated to pair with the sulfonate).

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Gradient: Start at 5% B. Ramp to 60% B over 15 minutes.

Step 3: System Suitability & Validation Check

  • Symmetry Assessment: Inject the analyte standard. Calculate the asymmetry factor ( As​ ). A valid IPC method for polyamines should yield an As​ between 0.9 and 1.5. If As​>1.5 , increase the IPR concentration to 10 mM.

  • Reproducibility Check: IPC columns take a long time to saturate with the IPR. Inject the standard 5 times. The method is validated for use only when the retention time %RSD is < 1.0%. (Warning: Dedicate this column solely to IPC, as removing alkyl sulfonates from C18 pores is nearly impossible).

References
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength, Chromatography Today.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns, HALO Columns.
  • Zwitterionic Hydrophilic Interaction Liquid Chromatography Provide High Resolution Separation, Analytical Chemistry - ACS Publications.
  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography, Helix Chromatography.
  • HILIC, Dr. Maisch.
  • Analysis of Polar Compounds with Ion Pair Reagents, Sigma-Aldrich.
  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome, ChemRxiv.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, NIH/PubMed Central.

Sources

Troubleshooting

preventing degradation of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid during storage

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(Piperazin-1-yl)piperidine-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(Piperazin-1-yl)piperidine-4-carboxylic acid .

Handling zwitterionic heterocycles requires more than just standard cold storage. This compound features a sterically hindered C4 position, a basic piperazine ring, and a carboxylic acid moiety. This combination creates a "perfect storm" for three primary degradation pathways: atmospheric oxidation, thermal decarboxylation, and moisture-induced hydrolysis.

This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound from receipt to assay.

Mechanistic Causality: Why Does This Compound Degrade?

To prevent degradation, we must first understand the molecular causality behind it.

  • Oxidative Susceptibility: The molecule contains multiple secondary amines. The lone pairs of electrons on the piperazine nitrogen atoms are highly reactive and susceptible to atmospheric oxygen, leading to the formation of N-oxides or triggering ring-opening degradation[1][2]. Furthermore, hydroxyl radicals in the atmosphere can initiate abstraction from C–H or N–H sites, leading to imine formation[3].

  • Thermal Decarboxylation: The C4 position of the piperidine ring is geminally substituted with both a carboxylic acid and a piperazine moiety, structurally mimicking an α -amino acid. When temperatures rise above 30°C, the molecule gains the activation energy required to undergo decarboxylation, releasing CO₂ and leaving behind a degraded byproduct[1].

  • Hygroscopicity & Hydrate Formation: Because it exists primarily as a zwitterion, the compound forms a highly polar lattice that readily absorbs atmospheric moisture. This water acts as a medium for accelerated hydrolysis and alters the physical state of the powder, causing clumping and rendering precise molar weighing impossible[1].

Mechanisms A 4-(Piperazin-1-yl)piperidine -4-carboxylic acid B Oxidative Degradation (N-oxide / Imine formation) A->B Atmospheric O2 / Light C Thermal Decarboxylation (Loss of CO2 at C4) A->C Heat (>30°C) D Hydrolytic Stress (Hydrate Clumping) A->D Ambient Humidity

Mechanistic pathways of degradation for 4-(piperazin-1-yl)piperidine-4-carboxylic acid.

Quantitative Stability Profile

Based on stability studies of piperazine derivatives in both solid-state and biological matrices, temperature control is the most critical variable[1][4].

Storage ConditionTemperatureExpected Stability WindowPrimary Degradation Risk
Ambient / Benchtop > 20°C< 6 hours (in solution)Rapid oxidation, thermal decarboxylation[1][4].
Refrigerated 2°C to 8°C1 to 3 months (solid)Gradual hydrate formation if improperly sealed[1][4].
Frozen -20°CUp to 12 months (solid)Minimal (Recommended baseline)[4].
Ultra-Low Temp -80°C> 12 months (solid/liquid)None observed. Ideal for biological matrices[4].

Troubleshooting Matrix

If you suspect your batch has degraded, use this diagnostic matrix to identify the failure point and take corrective action.

Observed SymptomAnalytical ConfirmationMechanistic CauseCorrective Action for Future Batches
Yellowing or Browning LC-MS shows +16 Da mass shift.Oxidation of the piperazine ring (N-oxide formation)[2].Store exclusively under inert N₂/Ar gas; utilize amber vials to prevent photo-oxidation.
Loss of Mass Spec Signal LC-MS shows -44 Da mass shift.Thermal decarboxylation at the C4 position.Ensure cold-chain transport; strictly store at -20°C. Never heat to dissolve.
Powder Clumping / Gummy Texture Karl Fischer titration shows >2% water.Hygroscopic moisture absorption forming hydrates[1].Pre-equilibrate vials to room temp before opening; store with active desiccants.
High Assay Variability Inconsistent LC-MS/MS peak areas.Freeze-thaw cycling causing localized degradation[4].Implement single-use aliquoting immediately upon receipt.

Self-Validating SOP: Aliquoting & Storage

To guarantee scientific integrity, every protocol must be a self-validating system. This means each step inherently prevents the next mode of failure and includes a verifiable checkpoint.

Step 1: Thermal Equilibration

  • Action: Upon receiving the compound on dry ice, place the sealed container in a desiccator at room temperature for 1 hour before opening.

  • Causality: Opening a cold vial in ambient air causes instant condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis[1].

  • Validation Checkpoint: Visual inspection—ensure the outer wall of the vial is completely dry and at ambient temperature before breaking the factory seal.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the equilibrated vial into a glovebox purged with inert Nitrogen (N₂) or Argon (Ar) gas.

  • Causality: Piperazine nitrogen atoms act as nucleophiles that readily react with atmospheric oxygen[1]. An inert atmosphere removes the oxidative threat.

  • Validation Checkpoint: The oxygen sensor inside the glovebox must read < 1% O₂ before opening the primary vial.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk powder into single-experiment aliquots using amber glass vials.

  • Causality: Prevents repeated freeze-thaw cycles (which destroy the compound) and blocks UV light, which can catalyze photo-oxidation[3][4].

  • Validation Checkpoint: Gravimetric confirmation—weigh each aliquot to ensure no mass was lost to static cling, which is common with dry zwitterions.

Step 4: Desiccation and Sealing

  • Action: Seal the amber vials tightly and place them inside a secondary container (e.g., a Mylar bag or larger jar) filled with indicating silica gel.

  • Causality: The desiccant actively scavenges any trace moisture that permeates the seal, preventing hydrate formation[1].

  • Validation Checkpoint: The indicating silica gel must remain blue (dry). If it turns pink, the seal has failed and the desiccant must be replaced.

Step 5: Cryogenic Storage

  • Action: Transfer the secondary container to a -20°C or -80°C freezer.

  • Causality: Cold storage drastically reduces the kinetic energy available for both oxidation and thermal decarboxylation[1][4].

  • Validation Checkpoint: Continuous digital temperature logging must confirm no deviations above -15°C.

Workflow S1 1. Equilibration (Room Temp) S2 2. Inert Transfer (N2/Ar Glovebox) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Desiccation (Silica Gel) S3->S4 S5 5. Cryo-Storage (-20°C) S4->S5

Self-validating standard operating procedure for compound aliquoting and cryo-storage.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in aqueous buffers or biological matrices for extended periods? A: No. Aqueous stability is highly variable. In biological matrices (such as plasma or urine), piperazine derivatives exhibit significant degradation if left at room temperature for more than a few hours[4]. For accurate downstream analysis, biological samples containing this compound must be flash-frozen at -80°C immediately after collection[4].

Q: My powder has turned slightly yellow. Is it still usable for in vitro assays? A: Do not use it without re-validation. Yellowing or browning is a classic macroscopic indicator of oxidative degradation, specifically the formation of N-oxides or imines at the piperazine ring[2][3]. You must re-establish purity via LC-MS or ¹H NMR before proceeding.

Q: Should I purchase the free base or a salt form (e.g., HCl or Malate salt)? A: If your assay permits, always opt for a salt form. Converting the free base into a salt protonates the basic nitrogen atoms. This stabilizes the cation, drastically reducing its reactivity with atmospheric oxygen and mitigating its hygroscopic tendencies[1].

Q: I accidentally left a vial on the benchtop overnight. Is it ruined? A: If left at room temperature (>20°C) exposed to ambient air, the risk of oxidation and hydrate formation is extremely high[1]. If the vial was hermetically sealed and packed with desiccant, it may survive, but LC-MS validation is strictly required before use.

References

  • What are the stability conditions of piperazine? - Blog - Biosynce. Biosynce.com. Available at:[Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed (NIH). Available at: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid and its Intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(piperazin-1-yl)piperidine-4-carboxylic acid and its intermediates....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(piperazin-1-yl)piperidine-4-carboxylic acid and its intermediates. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important pharmaceutical building block.

Introduction to Purification Challenges

4-(Piperazin-1-yl)piperidine-4-carboxylic acid is a polar, zwitterionic molecule, which presents a unique set of purification challenges. Its structure, featuring two basic piperazine nitrogens and an acidic carboxylic acid group, dictates its solubility and chromatographic behavior. Understanding these properties is paramount to developing effective purification strategies. Common difficulties include the removal of structurally similar impurities, achieving high purity of the final product, and handling the compound's hygroscopic nature.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow.

Question 1: My final product purity is low after synthesis. What are the likely impurities and how can I remove them?

Answer:

Low purity is often due to unreacted starting materials, byproducts of the reaction, or degradation products. Based on a hypothesized synthetic route starting from 1-Boc-piperazine and a protected 4-oxopiperidine-4-carboxylic acid derivative, followed by deprotection, common impurities could include:

  • Unreacted Starting Materials: Residual 1-Boc-piperazine or the protected piperidone starting material.

  • Incompletely Deprotected Intermediates: For example, the Boc-protected version of the final product.

  • Byproducts from Side Reactions: Such as products from the self-condensation of the piperidone starting material.

Impurity Removal Strategy:

A multi-step purification approach is often necessary.

  • Aqueous Wash: An initial workup with an acidic aqueous wash can help remove unreacted basic starting materials like 1-Boc-piperazine.

  • Crystallization: Due to the zwitterionic nature of the target compound, crystallization can be a highly effective purification method. The choice of solvent is critical.

  • Column Chromatography: For stubborn impurities, column chromatography is recommended.

Question 2: I'm struggling with the crystallization of my final product. It either oils out or the yield is very low. How can I optimize this?

Answer:

"Oiling out" and low yields are common issues when crystallizing polar, zwitterionic compounds. Here’s how to troubleshoot:

  • Solvent Selection: The ideal solvent will fully dissolve your compound at an elevated temperature but have poor solubility at room temperature or below. For a polar molecule like 4-(piperazin-1-yl)piperidine-4-carboxylic acid, consider polar protic solvents like methanol, ethanol, or isopropanol, or a mixture of these with water.

  • Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent crystallization can be employed. Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol) and slowly add a less polar anti-solvent (e.g., acetonitrile or acetone) until turbidity is observed. Then, allow the solution to slowly cool.

  • Control Cooling Rate: Rapid cooling often leads to oiling out or the formation of fine, impure crystals. Allow the crystallization mixture to cool to room temperature slowly before transferring it to an ice bath or refrigerator to maximize yield.

  • pH Adjustment: The solubility of your zwitterionic compound is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point of the molecule can significantly decrease its solubility and promote crystallization.

Table 1: Suggested Solvent Systems for Crystallization

Solvent SystemComments
Methanol/WaterGood for highly polar compounds. The ratio can be adjusted to optimize solubility.
Ethanol/AcetonitrileEthanol as the solvent, acetonitrile as the anti-solvent.
IsopropanolA single solvent system that can be effective.

Question 3: My compound streaks badly on the silica gel column during chromatography. How can I improve the separation?

Answer:

Streaking on a silica gel column is a classic sign of strong interaction between a basic compound and the acidic silica gel. The basic nitrogen atoms of the piperazine and piperidine rings are the likely cause.

To mitigate this:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. The TEA will compete with your compound for the acidic sites on the silica gel, leading to better peak shapes.

  • Alternative Stationary Phases: If a basic modifier is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be a more suitable option. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the likely physical state and solubility of 4-(piperazin-1-yl)piperidine-4-carboxylic acid?

A1: As a zwitterionic amino acid derivative, it is expected to be a crystalline solid at room temperature. It is likely to be soluble in polar protic solvents like water and methanol, and sparingly soluble in less polar organic solvents like dichloromethane and hexanes.

Q2: How should I store 4-(piperazin-1-yl)piperidine-4-carboxylic acid and its intermediates?

A2: Due to the presence of the piperazine moiety, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of water/acetonitrile with an acidic modifier (e.g., 0.1% formic acid) is a good starting point. UV detection can be used if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can be used if it does not.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(piperazin-1-yl)piperidine-4-carboxylic acid. Add a minimal amount of the chosen hot solvent (e.g., methanol/water mixture) to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., dichloromethane with 5% methanol and 0.5% triethylamine). Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

A logical workflow is crucial for efficient purification. The following diagram illustrates a typical decision-making process.

PurificationWorkflow start Crude Product aqueous_workup Aqueous Workup (Acid/Base Wash) start->aqueous_workup crystallization Crystallization aqueous_workup->crystallization check_purity1 Check Purity (TLC/HPLC) crystallization->check_purity1 column_chromatography Column Chromatography check_purity1->column_chromatography Purity < 98% final_product Pure Final Product check_purity1->final_product Purity > 98% check_purity2 Check Purity (HPLC/NMR) column_chromatography->check_purity2 check_purity2->final_product Purity > 98% rework Rework/Re-purify check_purity2->rework Purity < 98% rework->crystallization

Caption: A typical purification workflow for 4-(piperazin-1-yl)piperidine-4-carboxylic acid.

References

  • Google Patents. (1969).
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • RSC Publishing. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • NextSDS. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information. [Link]

  • MolPort. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid. [Link]

Troubleshooting

Technical Support Center: Optimizing LC-MS Ionization for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the LC-MS analysis of 4-(Piperazin-1-YL)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the LC-MS analysis of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during method development for this unique zwitterionic compound.

Understanding the Molecule: A Zwitterionic Challenge

4-(Piperazin-1-YL)piperidine-4-carboxylic acid presents a distinct analytical challenge due to its zwitterionic nature. It possesses both a basic piperazine moiety and an acidic carboxylic acid group. The piperazine ring has two basic nitrogens with approximate pKa values of 5.4 and 9.7, while the carboxylic acid has an estimated pKa of 2-4.[1][2] This dual functionality means its net charge and polarity are highly dependent on the pH of the mobile phase, which is a critical factor for both chromatographic retention and electrospray ionization (ESI) efficiency. Furthermore, its high polarity, indicated by a predicted low LogP value, makes it poorly suited for traditional reversed-phase chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for analyzing 4-(Piperazin-1-YL)piperidine-4-carboxylic acid?

A1: Due to its high polarity and zwitterionic character, Hydrophilic Interaction Chromatography (HILIC) is the recommended chromatographic mode.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which allows for the retention of polar compounds that would otherwise elute in the void volume of a reversed-phase column.[6]

Q2: Which ionization mode, ESI+ or ESI-, is better for this compound?

A2: Electrospray Ionization in the positive mode (ESI+) is generally preferred. The presence of multiple basic nitrogen atoms in the piperazine and piperidine rings makes this molecule readily protonated, leading to a strong signal as [M+H]⁺. While ESI- can be used to detect the deprotonated carboxylate, the proton affinity of the amine groups typically results in higher sensitivity in positive mode.[7][8]

Q3: Why am I seeing multiple peaks in my mass spectrum for a pure standard?

A3: It is common to observe multiple ions for a single compound in ESI-MS. Besides the protonated molecule [M+H]⁺, you may also see adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[9][10][11] Dimer formation, such as [2M+H]⁺, can also occur, especially at higher concentrations.[12] The presence of these adducts is influenced by the purity of the solvents and the sample matrix.

Q4: How critical is the mobile phase pH?

A4: Mobile phase pH is arguably the most critical parameter. It dictates the ionization state of the analyte, which in turn affects its retention on a HILIC column and its ionization efficiency in the ESI source.[13][14] For this compound, a slightly acidic mobile phase (pH 3-5) is a good starting point to ensure the carboxylic acid is mostly neutral while the amine groups are protonated, promoting both HILIC retention and ESI+ response.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Chromatographic Retention

Q: My compound elutes at or near the void volume on my HILIC column. What should I do?

A: This indicates that the mobile phase is too "strong" (too polar) or the injection solvent is incompatible.

  • Cause & Solution 1: High Aqueous Content in Mobile Phase. In HILIC, water is the strong eluting solvent. To increase retention, you need to increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase. Start with a high organic percentage (e.g., 95% acetonitrile) and gradually introduce the aqueous portion.[15][16]

  • Cause & Solution 2: Improper Injection Solvent. Injecting the sample in a solvent with a high aqueous content can lead to poor peak shape and low retention.[16][17] Ideally, the sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition. If solubility is an issue, minimize the injection volume.

  • Cause & Solution 3: Insufficient Column Equilibration. HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the aqueous layer on the stationary phase. Ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection.[15]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: I am observing significant peak tailing for my analyte. What is the cause and how can I fix it?

A: Peak tailing is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause & Solution 1: Mobile Phase pH is Too Close to Analyte pKa. When the mobile phase pH is close to a pKa of the analyte, a mixture of ionized and neutral forms can exist, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values of the amine and carboxylic acid groups.[17][18] For this compound, a pH of around 3-4 would keep the carboxylic acid largely neutral and the amines protonated.

  • Cause & Solution 2: Insufficient Buffer Concentration. A low buffer concentration may not be adequate to control the pH at the column surface, leading to secondary ionic interactions with the stationary phase. Increasing the buffer concentration (e.g., from 5 mM to 10-20 mM) can improve peak shape.[17][19] Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-friendly.[4]

  • Cause & Solution 3: Column Overload. Injecting too much sample mass can saturate the stationary phase, resulting in peak tailing.[19] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, reduce the sample concentration or injection volume.

Q: My peaks are fronting or split. What could be the issue?

A: Peak fronting is often a sign of column overload or a strong injection solvent, while split peaks can indicate a partially blocked column frit or sample-solvent mismatch.[18][19]

  • Cause & Solution 1: Injection Solvent Stronger than Mobile Phase. As with poor retention, a strong injection solvent can cause peak distortion. Match your sample solvent to the initial mobile phase conditions as closely as possible.[18]

  • Cause & Solution 2: Column Contamination or Blockage. If all peaks in the chromatogram are distorted, it could indicate a blockage at the column inlet.[19] Try back-flushing the column (disconnected from the detector) or replacing the column frit.

Issue 3: Low MS Signal Intensity / Poor Sensitivity

Q: I am not getting a strong signal for my analyte in ESI+. How can I improve the sensitivity?

A: Low signal intensity is often related to suboptimal ionization conditions in the ESI source.

  • Cause & Solution 1: Incorrect Mobile Phase pH. The efficiency of electrospray ionization is highly dependent on the analyte being in its charged form in solution before nebulization.[14] For positive mode, an acidic mobile phase that promotes the protonation of the piperazine and piperidine nitrogens is crucial. Experiment with different pH levels (e.g., pH 3, 4, and 5) to find the optimum for your specific instrument.[13]

  • Cause & Solution 2: Suboptimal ESI Source Parameters. The physical parameters of the ESI source need to be optimized for your analyte and flow rate. A systematic approach, such as a Design of Experiments (DoE), can be effective in finding the optimal settings.[20][21] Key parameters to optimize include:

    • Capillary Voltage: Typically 3-4 kV for positive mode.

    • Gas Temperatures (Drying and Sheath Gas): Higher temperatures can aid in desolvation, but excessive heat can cause degradation.

    • Gas Flow Rates (Nebulizer and Drying Gas): These affect droplet formation and desolvation efficiency.

    • Fragmentor/Nozzle Voltage: This voltage influences in-source fragmentation. A moderate setting is usually a good starting point to minimize fragmentation while promoting ion transmission.

  • Cause & Solution 3: Ion Suppression. Components from the sample matrix or mobile phase can compete with the analyte for ionization, leading to a suppressed signal. Ensure high-purity solvents and MS-grade additives are used. If analyzing complex samples, a more rigorous sample cleanup may be necessary.

Experimental Protocols

Protocol 1: Step-by-Step ESI Parameter Optimization

This protocol outlines a systematic approach to optimizing ESI source parameters.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid in a solvent compatible with your initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min). A T-fitting can be used to combine the infusion line with the mobile phase flow from the LC.

  • Optimize One Factor at a Time (OFAT): While OFAT may not reveal interactions between parameters, it is a straightforward starting point.[20]

    • Set all other parameters to a standard starting point.

    • Vary the Capillary Voltage (e.g., from 2.5 to 4.5 kV in 0.5 kV increments) and record the signal intensity of the [M+H]⁺ ion.

    • Set the Capillary Voltage to its optimum and repeat the process for Drying Gas Temperature , Drying Gas Flow , and Nebulizer Pressure .

  • Refine with a Design of Experiments (DoE) Approach (Advanced): For a more thorough optimization that accounts for parameter interactions, a DoE approach is recommended.[21][22] This involves systematically varying multiple parameters simultaneously and using statistical analysis to identify the optimal conditions.

Protocol 2: HILIC Method Development Workflow

The following workflow provides a structured approach to developing a robust HILIC method.

HILIC_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Optimization Optimization A Select HILIC Column (e.g., Amide, ZIC-HILIC) B Prepare Mobile Phases A: 10mM Ammonium Formate in Water, pH 3.5 B: Acetonitrile A->B C Set Initial Conditions 95% B, 0.4 mL/min B->C D Equilibrate Column (20 column volumes) C->D E Inject Sample (in high organic solvent) D->E I Assess Peak Shape & Retention E->I F Set ESI+ Mode G Initial Source Parameters Capillary: 3.5kV, Gas Temp: 325°C Gas Flow: 8 L/min, Nebulizer: 35 psi F->G H Monitor [M+H]⁺ and Adducts (e.g., [M+Na]⁺) G->H H->I J Adjust Gradient Slope (for resolution) I->J K Optimize Mobile Phase pH (for peak shape & sensitivity) I->K M Validate Method J->M L Fine-tune ESI Parameters (Protocol 1) K->L L->M Troubleshooting_Flow cluster_Problem_ID Problem Identification cluster_Retention_Causes Retention Troubleshooting cluster_PeakShape_Causes Peak Shape Troubleshooting cluster_Sensitivity_Causes Sensitivity Troubleshooting Start Problem Observed Retention Poor/No Retention Start->Retention PeakShape Poor Peak Shape Start->PeakShape Sensitivity Low Sensitivity Start->Sensitivity R1 Increase % Organic in Mobile Phase Retention->R1 P1 Adjust Mobile Phase pH (away from pKa) PeakShape->P1 S1 Optimize Mobile Phase pH for Ionization (ESI+) Sensitivity->S1 R2 Check Injection Solvent (Match to Mobile Phase) R1->R2 R3 Ensure Adequate Column Equilibration R2->R3 End Problem Resolved R3->End P2 Increase Buffer Concentration P1->P2 P3 Reduce Sample Load (Dilute Sample) P2->P3 P3->End S2 Optimize Source Parameters (Voltage, Gas, Temp) S1->S2 S3 Check for Ion Suppression S2->S3 S3->End

Sources

Optimization

resolving chiral separation issues for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid

Focus Molecule: 4-(Piperazin-1-YL)piperidine-4-carboxylic acid (CAS 1247083-01-7)[1] Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently assist drug development professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 4-(Piperazin-1-YL)piperidine-4-carboxylic acid (CAS 1247083-01-7)[1]

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently assist drug development professionals in resolving complex separation issues for highly polar, multi-functional scaffolds.

Critical Application Note on Stereochemistry: Before initiating method development, we must establish the structural reality of the target. The unsubstituted parent molecule, 4-(piperazin-1-yl)piperidine-4-carboxylic acid, possesses a plane of symmetry and is inherently achiral . However, this guide is engineered to address the severe chiral separation challenges encountered when working with its asymmetrically substituted derivatives (e.g., 2-methylpiperazine or 3-methylpiperidine analogs) or when isolating the achiral parent from chiral synthetic impurities generated during upstream asymmetric synthesis.

Core Troubleshooting Guide (Q&A)

Q: Why does my compound exhibit zero retention or elute in the void volume on standard normal-phase chiral columns (e.g., Hexane/IPA on Chiralpak AD)? A: The piperazine-piperidine scaffold contains two basic secondary amines and one acidic carboxylic acid, meaning it exists predominantly as a highly polar zwitterion. Zwitterions are virtually insoluble in non-polar solvents like hexane and lack the necessary retention mechanisms on standard polysaccharide phases under normal-phase conditions. Solution: Transition to Polar Ionic Mode (PIM) using zwitterionic Chiral Stationary Phases (CSPs) or utilize Supercritical Fluid Chromatography (SFC) with polar protic modifiers[2][3].

Q: I am using SFC, but my peaks are excessively broad and exhibit severe tailing. How do I fix this? A: Peak tailing in SFC for basic amines is caused by secondary hydrogen-bonding interactions between the basic piperidine/piperazine nitrogens and residual hydrogen-bond acceptor silanol groups on the silica support[3]. Solution: You must incorporate mobile phase additives. Adding 0.1–2% of a basic additive (like diethylamine or isopropylamine) forms transient carbamic acid salts in the CO₂ environment, effectively masking the silanols and facilitating the elution of intact salt pairs[3][4][5].

Q: Can I use Mass Spectrometry (MS) to track my chiral impurities if I am using basic additives? A: Standard basic additives like diethylamine (DEA) or triethylamine (TEA) cause severe ion suppression and contaminate the MS source. Solution: Switch to volatile additives such as ammonium formate, ammonium acetate, or trifluoroacetic acid (TFA) combined with ammonia. These provide the necessary ion-pairing for separation while remaining fully MS-compatible[3][5].

Mechanistic Workflows & Visualizations

To successfully separate zwitterionic derivatives of 4-(piperazin-1-yl)piperidine-4-carboxylic acid, we rely on a Double Ion-Pairing Mechanism . Immobilized zwitterionic CSPs, such as CHIRALPAK ZWIX, utilize a cinchona alkaloid (weak anion exchanger) fused with a sulfonic acid (strong cation exchanger) to simultaneously interact with the analyte's carboxylate and protonated amine groups[6][7].

G ZWIX Chiralpak ZWIX Stationary Phase CationEx Sulfonic Acid Group (Strong Cation Exchanger) ZWIX->CationEx AnionEx Cinchona Alkaloid (Weak Anion Exchanger) ZWIX->AnionEx Analyte Zwitterionic Analyte (Piperazine-Piperidine Scaffold) Amine Protonated Amines (Piperidine/Piperazine NH2+) Analyte->Amine Carboxyl Deprotonated Carboxylate (COO-) Analyte->Carboxyl Amine->CationEx Electrostatic Attraction Carboxyl->AnionEx Electrostatic Attraction

Fig 1: Double ion-pairing mechanism of zwitterionic analytes on CHIRALPAK ZWIX phases.

SFC_Workflow Start Start SFC Screening (CO2 Mobile Phase) Mod Select Protic Modifier (e.g., MeOH 10-40%) Start->Mod Add Incorporate Additives (0.1-2% DEA or Volatile Salts) Mod->Add Eval Evaluate Peak Shape & Retention Add->Eval Tailing Peak Tailing / Broadening? Eval->Tailing Water Add 2-5% H2O to Modifier Tailing->Water Yes Success Optimized Chiral Method Tailing->Success No Water->Eval

Fig 2: SFC method development workflow for resolving basic amine peak tailing.

Experimental Protocols

Protocol A: Polar Ionic Mode (PIM) LC Screening for Zwitterionic Derivatives

This self-validating protocol ensures that both the acidic and basic moieties of the analyte are properly solvated and ionized, preventing peak collapse.

  • Column Selection: Install a zwitterionic CSP, such as CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)[6].

  • Bulk Solvent Preparation: Prepare a bulk mobile phase of Methanol/Acetonitrile (50:50 v/v). Causality: Methanol (protic) provides essential solvation for the ionized species, while Acetonitrile (aprotic) strengthens the primary ionic interactions between the analyte and the chiral selector[6][8].

  • Displacer Addition: Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) to the bulk solvent. These act as counter-ions to establish the stoichiometric displacement model required for elution[9][10].

  • Equilibration: Flush the column at 0.5 mL/min at 25°C until the baseline and system pressure stabilize (approx. 15 column volumes).

  • Elution Reversal (Validation Step): Inject the sample. If the trace chiral impurity elutes in the tail of the major peak, switch the column to the pseudo-enantiomeric CHIRALPAK ZWIX(-). This will systematically reverse the elution order, placing the impurity in the front for accurate quantitation[7].

Protocol B: SFC-MS Method Optimization for High-Throughput Screening

SFC provides rapid equilibration and high efficiency, but requires strict control over additive chemistry to manage the highly basic piperazine ring.

  • System Setup: Configure the SFC system with a CO₂ mobile phase and a polysaccharide-based CSP (e.g., CHIRALPAK IG or AD-H)[4].

  • Modifier Preparation: Use Methanol as the polar protic modifier. To enable MS compatibility, add 20 mM Ammonium Formate to the Methanol rather than DEA[3][5].

  • Hydration Step: Add 2% to 5% (v/v) ultrapure water to the Methanol modifier. Causality: Water acts as a highly effective hydrogen-bond competitor, shielding the basic analytes from active silanol sites and drastically improving peak symmetry[5][11].

  • Gradient Execution: Run a modifier gradient from 5% to 40% over 10 minutes. Maintain an active backpressure of 120 bar and a column temperature of 35°C[3].

  • Post-Run Wash: Flush the column with 40% Methanol (without additives) for 3 minutes to prevent salt precipitation upon depressurization.

Quantitative Data & Optimization Matrices

Table 1: Recommended Chiral Columns and Mobile Phase Systems
Separation ModeRecommended ColumnBulk Mobile PhaseAdditive SystemPrimary Mechanism
Polar Ionic (LC) CHIRALPAK ZWIX(+) / (-)MeOH / Acetonitrile (50:50)50 mM Formic Acid + 25 mM DEADouble Ion-Pairing[7][10]
SFC (Analytical) CHIRALPAK AD-H / IGCO₂ / Methanol0.1–2% IsopropylamineTransient Carbamic Salts[3][5]
SFC-MS (Trace) CHIRALPAK IGCO₂ / Methanol20 mM Ammonium Formate + 2% H₂OSilanol Masking / H-Bonding[5][11]
Table 2: Troubleshooting Matrix for Piperazine-Piperidine Scaffolds
SymptomRoot CauseCorrective Action
Analyte elutes in void volume (LC) Zwitterion is insoluble in normal-phase solvents (Hexane/IPA).Switch entirely to Polar Ionic Mode (MeOH/ACN)[2][6].
Severe peak tailing (SFC) Secondary interactions between secondary amines and silica silanols.Add 0.1–2% basic additive (DEA) or 5% water to the modifier[3][11].
Trace impurity hidden under main peak Unfavorable enantiomeric elution order.Switch from ZWIX(+) to ZWIX(-) to reverse elution order[7][9].
Loss of MS signal in SFC Ion suppression from non-volatile amines (DEA/TEA).Replace DEA with volatile Ammonium Acetate or Formate[3][5].

Frequently Asked Questions (FAQs)

Q: My sample of 4-(piperazin-1-yl)piperidine-4-carboxylic acid is showing two distinct peaks on a chiral column, but you stated the parent molecule is achiral. What is happening? A: If you are certain the molecule is the unsubstituted parent, you are likely observing conformational rotamers or column overload, not enantiomers. The bulky piperazine and piperidine rings can adopt stable chair/boat conformations that interconvert slowly at room temperature. Try increasing the column temperature to 40-50°C; if the peaks merge into a single sharp peak, it confirms rotameric behavior rather than chirality[8].

Q: Why do you recommend a mixture of Methanol and Acetonitrile for PIM instead of just Methanol? A: Methanol is a protic solvent that provides excellent solubility for zwitterions but weakens critical hydrogen-bonding interactions. Acetonitrile is aprotic; it weakens aromatic π-π interactions but significantly strengthens the primary ionic interactions between the analyte and the stationary phase. A 50:50 blend provides the optimal thermodynamic balance for resolution[6][8].

References

  • NextSDS. "4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • American Pharmaceutical Review. "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs." American Pharmaceutical Review. Available at: [Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." Chiral Technologies. Available at: [Link]

  • PubMed. "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." J Chromatogr A. Available at:[Link]

  • Daicel Chiral Technologies. "CHIRALPAK® ZWIX(+) | CHIRALPAK® ZWIX(–) Features and Benefits." Chiral Technologies. Available at:[Link]

  • PubMed. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases." J Chromatogr A. Available at:[Link]

  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC. Available at: [Link]

  • Chromatography Today. "Column Technology for Achiral SFC Separations." Chromatography Today. Available at:[Link]

  • ResearchGate. "Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way." ResearchGate. Available at:[Link]

  • PubMed Central. "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases." Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 4-(Piperazin-1-yl)piperidine-4-carboxylic Acid Production

Welcome to the technical support center dedicated to the process optimization and scale-up of 4-(piperazin-1-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the process optimization and scale-up of 4-(piperazin-1-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this valuable intermediate from laboratory-scale synthesis to larger-scale production. As a molecule incorporating both the piperidine and piperazine scaffolds, it presents unique challenges related to reactivity, solubility, and purification.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, scalable, and reproducible manufacturing process.[2] We will address common pitfalls and provide field-proven solutions to ensure your scale-up campaign is successful, cost-effective, and safe.[3]

Troubleshooting Guide: From Bench to Bulk

Navigating the complexities of scale-up requires anticipating and resolving issues before they impact timelines and budgets.[2] This section addresses specific problems encountered during the synthesis of 4-(piperazin-1-yl)piperidine-4-carboxylic acid.

Issue 1: Low Reaction Yield and Incomplete Conversion

A common challenge in scaling up is maintaining the high yields achieved at the bench.[4] A drop in yield often points to issues with reaction kinetics, mass transfer, or thermal control that are less apparent on a small scale.

Potential Causes & Recommended Solutions:

  • Poor Mixing and Mass Transfer: In larger reactors, heterogeneous mixtures or viscous slurries can lead to inefficient mixing. This creates localized "hot spots" or areas of low reagent concentration, stalling the reaction.

    • Solution: Characterize the reaction mixture's physical properties. Select an appropriate impeller design (e.g., anchor, pitched-blade turbine) and optimize the agitation speed to ensure homogeneity without causing excessive shear. For biphasic reactions, consider the use of a phase-transfer catalyst.

  • Sub-optimal Thermal Management: The synthesis, often involving a reductive amination or nucleophilic substitution, can be exothermic.[5] Poor heat dissipation on a larger scale can lead to elevated temperatures, promoting side reactions or degradation of starting materials and product.

    • Solution: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's thermal profile. Ensure the plant reactor has sufficient cooling capacity. Implement controlled, slow addition of reagents to manage the rate of heat generation.[5]

  • Inactivated Catalyst (for Reductive Amination Route): If employing a catalytic reduction (e.g., H₂ with Pd/C), the catalyst can be poisoned by impurities in the starting materials or solvents.

    • Solution: Ensure all starting materials and solvents are of high purity and are appropriately degassed. Perform a screen of catalyst loading and type (e.g., different supports or metal loadings) during process development.

Logical Workflow: General Synthetic Pathway

The diagram below outlines a typical workflow for the production of 4-(piperazin-1-yl)piperidine-4-carboxylic acid, highlighting the critical control points from raw material sourcing to final product release.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Isolation & Purification cluster_3 Phase 4: Final Product RM_Sourcing Raw Material Sourcing (Piperidine & Piperazine Derivatives) QC_Check Incoming QC Check (Purity, H₂O, Impurities) RM_Sourcing->QC_Check Reaction Coupling Reaction (e.g., Reductive Amination) QC_Check->Reaction Monitoring In-Process Control (IPC) (TLC, LC-MS, HPLC) Reaction->Monitoring Workup Aqueous Work-up (pH Adjustment & Extraction) Monitoring->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_QC Final QC Analysis (Purity, Identity, Residual Solvents) Drying->Final_QC Packaging Packaging & Storage Final_QC->Packaging

Caption: High-level workflow for chemical synthesis and quality control.

Issue 2: Formation of Critical Impurities

The presence of two basic nitrogen centers on the piperazine moiety and one on the piperidine ring creates a high potential for side reactions, particularly over-alkylation.[6]

Potential Impurities and Control Strategies:

Impurity TypePotential OriginRecommended Control Strategy
Bis-alkylation Product Reaction of the desired product with another molecule of the piperidine starting material.Use a significant excess (3-5 equivalents) of piperazine relative to the piperidine electrophile. Maintain a low reaction temperature and control the rate of addition to keep the electrophile concentration low.[6]
Starting Material Carryover Incomplete reaction or inefficient purification.Monitor reaction completion diligently with IPCs (e.g., HPLC). Optimize the purification step; for zwitterionic compounds, pH-controlled crystallization can be highly effective.[7][8]
N-Oxides Oxidation of the tertiary amine nitrogens, especially during storage or work-up if exposed to air and certain metals.[6]Store materials and the final product under an inert atmosphere (e.g., nitrogen). Use deoxygenated solvents for the reaction and work-up steps.[9]
Ring-Opened Byproducts Cleavage of the piperidine or piperazine ring under harsh acidic or basic conditions.Avoid extreme pH values and high temperatures during the reaction and work-up. If a protecting group is used, select one that can be removed under mild conditions.
Issue 3: Difficult Product Isolation and Purification

The target molecule is zwitterionic, containing both a carboxylic acid (pKa ≈ 3-4) and multiple basic nitrogens (pKa ≈ 9-11).[8] This dual nature makes its solubility highly dependent on pH, which is a common source of trouble during extraction and crystallization.

Troubleshooting Decision Tree: Poor Product Isolation

G Start Poor Recovery After Aqueous Work-up Check_pH What was the pH of the aqueous phase during extraction? Start->Check_pH pH_Neutral pH is near Isoelectric Point (approx. 6-8) Check_pH->pH_Neutral Neutral pH_Acidic pH is Acidic (< 4) Check_pH->pH_Acidic Acidic pH_Basic pH is Basic (> 10) Check_pH->pH_Basic Basic Sol_Neutral Result: Zwitterion formation, low solubility in both aqueous and organic phases. Product may be in the rag layer or precipitated. pH_Neutral->Sol_Neutral Sol_Acidic Result: Product is protonated (cationic) and highly soluble in the aqueous phase. pH_Acidic->Sol_Acidic Sol_Basic Result: Product is deprotonated (anionic) and soluble in the aqueous phase. pH_Basic->Sol_Basic Action_Neutral Action: Adjust pH to < 3 or > 10 to solubilize. Or, exploit low solubility for direct crystallization. Sol_Neutral->Action_Neutral Action_Acidic Action: Basify aqueous layer to pI to precipitate product, or basify further and extract with a polar organic solvent. Sol_Acidic->Action_Acidic Action_Basic Action: Acidify aqueous layer to pI to precipitate the product. Sol_Basic->Action_Basic

Caption: Decision tree for troubleshooting poor product isolation based on pH.

Protocol: pH-Controlled Crystallization

This protocol leverages the zwitterionic nature of the product to achieve high purity.

  • Dissolution: After the reaction work-up, obtain a crude solution of the product. If it is in an organic solvent, extract it into an acidic aqueous solution (e.g., 1M HCl) where it will be highly soluble as the hydrochloride salt.

  • Treatment: Treat the aqueous solution with activated carbon to remove colored impurities and filter through a pad of celite.

  • Crystallization: Slowly add a base (e.g., 2M NaOH or ammonium hydroxide) to the stirred aqueous solution. Monitor the pH closely.

  • Precipitation: As the pH approaches the isoelectric point (pI), the product will begin to precipitate as a neutral zwitterion. The optimal pH for maximum precipitation should be determined experimentally but is typically in the range of 6.5-8.0.

  • Isolation: Age the resulting slurry for a few hours to allow for complete crystallization. Filter the solid, wash with deionized water, and then with a water-miscible solvent like acetone to aid drying.

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scale-up?

A: For large-scale production, the ideal route uses readily available, cost-effective starting materials and avoids hazardous reagents or complex chromatographic purifications.[10] A common and scalable approach is the reductive amination of a protected 4-oxopiperidine-4-carboxylic acid derivative with piperazine. An alternative is the nucleophilic substitution of a leaving group (e.g., a tosylate or halide) at the 4-position of a piperidine ring with piperazine. The choice depends on the cost and availability of the specific piperidine starting material.

Q2: How should I select and qualify raw materials for scale-up?

A: Raw material quality is paramount for process consistency.[4][11] For both the piperidine precursor and piperazine, you should establish strict specifications. Key parameters to test include:

  • Purity (by HPLC/GC): Should be >98.5%.

  • Identity (by NMR/FTIR): To confirm structure.

  • Water Content (by Karl Fischer): Water can interfere with many reactions, especially those using water-sensitive reagents.

  • Related Substances: Specify limits for known impurities that could interfere with the reaction or be difficult to remove later.

Q3: What analytical methods are essential for process control and product release?

A: A robust analytical package is critical for a successful and compliant process.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse method to monitor reaction completion and impurity formation. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks on the plant floor.

  • Final Product Release:

    • HPLC: For purity assessment and quantification of impurities. A validated, stability-indicating method is required for GMP production.[12]

    • LC-MS: To identify unknown impurities.

    • ¹H and ¹³C NMR: For unequivocal structural confirmation.

    • Residual Solvent Analysis (by GC-HS): To ensure solvents used in the final purification steps are below ICH limits.

    • Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

Q4: What are the key safety considerations for this process?

A: Both piperidine and piperazine derivatives can be corrosive and irritating to the skin, eyes, and respiratory tract.[13][14]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.[13]

  • Reagent Handling: Anhydrous piperazine can be a flammable solid. Handle with care away from ignition sources. Some reductive amination reagents (e.g., sodium borohydride) react with water to produce flammable hydrogen gas.

  • Process Safety: As mentioned, conduct thermal hazard analysis to understand and control any reaction exotherms, especially before scaling up.[5] Ensure pressure relief systems are in place on reactors.

References

  • World Pharma Today. (2025). Overcoming Challenges in Scale-Up Production. Available at: [Link]

  • Briner, G. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. SlideShare. Available at: [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Available at: [Link]

  • Pharma Focus Asia. (2019). Drug Substance Scale-up - Impacting successful outcome. Available at: [Link]

  • Academian. (2022). How to Scale Up Pharmaceutical Manufacturing. Available at: [Link]

  • NextSDS. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Dong, J., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Piperazin-1-YL)piperidine-4-carboxylic acid and 1-(piperidin-4-yl)piperidine-4-carboxylic acid for Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine and piperazine scaffolds are foundational elements in the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). Their...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the piperidine and piperazine scaffolds are foundational elements in the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them invaluable for optimizing interactions with biological targets. This guide provides a comparative analysis of two structurally related, yet distinct, building blocks: 4-(Piperazin-1-YL)piperidine-4-carboxylic acid and 1-(piperidin-4-yl)piperidine-4-carboxylic acid.

While direct experimental data for these specific compounds is limited in publicly accessible literature, this guide will extrapolate their potential physicochemical and pharmacological properties based on the well-established characteristics of their constituent moieties and closely related analogs. Furthermore, we will provide detailed experimental protocols for the comprehensive characterization of these molecules, empowering researchers to generate the necessary data for their drug discovery programs.

Structural and Physicochemical Comparison: A Tale of Two Nitrogens

The key differentiating feature between these two molecules is the presence of a piperazine ring in one and a second piperidine ring in the other. This seemingly subtle change has profound implications for their physicochemical properties, particularly their basicity, polarity, and hydrogen bonding potential.

4-(Piperazin-1-YL)piperidine-4-carboxylic acid incorporates a piperazine moiety, which introduces an additional basic nitrogen atom. This is expected to result in two distinct pKa values, one for the piperidine nitrogen and another for the distal nitrogen of the piperazine ring. The presence of these additional polar nitrogen atoms is also likely to increase the molecule's hydrophilicity, potentially leading to higher aqueous solubility and a lower logP value compared to its piperidine counterpart.

1-(piperidin-4-yl)piperidine-4-carboxylic acid , on the other hand, features two piperidine rings. With only one basic nitrogen atom in each ring, its basicity profile will be different from the piperazine analog. It is anticipated to be less polar and have a higher logP, suggesting a greater propensity for lipophilicity.

Below is a table summarizing the predicted physicochemical properties based on these structural considerations and data from analogous compounds. It is crucial to note that these are estimated values and require experimental verification.

Property4-(Piperazin-1-YL)piperidine-4-carboxylic acid1-(piperidin-4-yl)piperidine-4-carboxylic acidRationale for Prediction
Molecular Formula C₁₀H₁₉N₃O₂[1]C₁₁H₂₀N₂O₂Based on chemical structure.
Molecular Weight 213.28 g/mol [1]212.29 g/mol Calculated from the molecular formula.
Predicted pKa pKa₁ ≈ 8.5-9.5 (piperidine N), pKa₂ ≈ 4.5-5.5 (piperazine N)pKa ≈ 8.5-9.5 (piperidine N)The piperazine ring introduces a second, less basic nitrogen.
Predicted logP Lower (e.g., -0.5 to 0.5)Higher (e.g., 0.5 to 1.5)The additional polar N-H group in piperazine increases hydrophilicity. A computed LogP for a similar methylated compound, 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxylic acid, is -0.5594[2].
Predicted Solubility HigherLowerIncreased hydrogen bonding capacity of the piperazine moiety should enhance aqueous solubility.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain robust data for structure-activity relationship (SAR) studies, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A potentiometric titration is a reliable method for its determination[3][4].

Experimental Workflow:

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in deionized water prep2 Adjust ionic strength (e.g., 0.01 M KCl) prep1->prep2 prep3 Calibrate pH meter with standard buffers prep2->prep3 titrate1 Titrate with standardized NaOH (0.1 M) prep3->titrate1 titrate2 Record pH after each addition of titrant titrate1->titrate2 titrate3 Generate pH vs. volume of NaOH curve titrate2->titrate3 analysis1 Determine the half-equivalence point(s) titrate3->analysis1 analysis2 pKa = pH at half-equivalence analysis1->analysis2 cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with buffer and vice versa prep2 Prepare a stock solution of the compound prep1->prep2 part1 Add compound to a mixture of n-octanol and buffer (pH 7.4) prep2->part1 part2 Shake vigorously to allow for partitioning part1->part2 part3 Allow phases to separate (centrifugation may be needed) part2->part3 analysis1 Determine the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) part3->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]buffer) analysis1->analysis2

Figure 2: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate buffer at a physiological pH of 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate overnight.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer. The volume ratio is typically 1:1.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Separate the two phases by allowing them to stand or by centrifugation to break up any emulsions.

  • Quantification: Accurately determine the concentration of the compound in both the n-octanol and the aqueous buffer phases. This is typically done using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Kinetic Assay

Aqueous solubility is a critical factor for oral bioavailability. A kinetic solubility assay provides a high-throughput method to assess the solubility of compounds under conditions that mimic early drug discovery screening.[6][7][8]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Prepare a high-concentration stock solution of the compound in DMSO prep2 Prepare serial dilutions of the stock solution prep1->prep2 assay1 Add a small volume of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate prep2->assay1 assay2 Incubate for a defined period (e.g., 1-2 hours) at a constant temperature assay1->assay2 detect1 Measure the turbidity (light scattering) of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm) assay2->detect1 detect2 The solubility limit is the concentration at which a significant increase in turbidity is observed detect1->detect2

Figure 3: Workflow for kinetic solubility determination by turbidimetry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a 96-well microplate, add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.[7]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours) to allow for precipitation of the compound that is above its solubility limit.

  • Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in the signal indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to a blank control.

Potential Pharmacological Relevance: Exploring Biological Space

The structural motifs of both 4-(Piperazin-1-YL)piperidine-4-carboxylic acid and 1-(piperidin-4-yl)piperidine-4-carboxylic acid suggest potential interactions with a variety of biological targets, particularly within the CNS.

4-(Piperazin-1-YL)piperidine-4-carboxylic acid: A Scaffold for CNS-Active Agents

The piperazine ring is a well-known pharmacophore in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[9] Its presence in this molecule suggests a potential for interaction with various neurotransmitter systems. For instance, derivatives of piperazine have been shown to act as serotonin reuptake inhibitors [10][11]and to exhibit multi-target activity relevant to Alzheimer's disease, such as cholinesterase inhibition and modulation of amyloid-beta aggregation.[12]

Potential Signaling Pathway Involvement:

cluster_pathway Potential CNS Targets cluster_effects Potential Therapeutic Effects compound 4-(Piperazin-1-YL)piperidine- 4-carboxylic acid derivative target1 Serotonin Transporter (SERT) compound->target1 target2 Dopamine Receptors compound->target2 target3 Sigma-1 Receptor compound->target3 target4 Acetylcholinesterase (AChE) compound->target4 effect1 Antidepressant target1->effect1 effect2 Antipsychotic target2->effect2 effect3 Anxiolytic target3->effect3 effect4 Cognitive Enhancement target4->effect4

Figure 4: Potential CNS targets for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid derivatives.

1-(piperidin-4-yl)piperidine-4-carboxylic acid: A Versatile Building Block

The piperidine ring is another ubiquitous scaffold in medicinal chemistry.[13] The parent molecule, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the CNS.[14] While isonipecotic acid itself does not readily cross the blood-brain barrier, N-substitution can dramatically alter its pharmacokinetic and pharmacodynamic properties.

Derivatives of N-substituted piperidine-4-carboxylic acid have been explored for a range of biological activities, including as dual PPARα/γ agonists [15]and as inhibitors of steroid-5α-reductase.[16] Furthermore, the piperidine moiety is a critical structural element for dual histamine H3 and sigma-1 receptor antagonists with potential applications in pain management.[17][18]

Potential Signaling Pathway Involvement:

cluster_pathway Potential Biological Targets cluster_effects Potential Therapeutic Applications compound 1-(piperidin-4-yl)piperidine- 4-carboxylic acid derivative target1 GABAA Receptor compound->target1 target2 Histamine H3 Receptor compound->target2 target3 Sigma-1 Receptor compound->target3 target4 PPARα/γ compound->target4 effect1 Neuromodulation (e.g., anxiolytic, anticonvulsant) target1->effect1 effect2 Analgesia target2->effect2 target3->effect2 effect3 Metabolic Disease target4->effect3

Figure 5: Potential biological targets for 1-(piperidin-4-yl)piperidine-4-carboxylic acid derivatives.

Conclusion and Future Directions

4-(Piperazin-1-YL)piperidine-4-carboxylic acid and 1-(piperidin-4-yl)piperidine-4-carboxylic acid represent two promising, yet underexplored, scaffolds for drug discovery. The key structural difference—the presence of a piperazine versus a second piperidine ring—is predicted to lead to distinct physicochemical profiles, with the former being more hydrophilic and the latter more lipophilic.

This guide has provided a theoretical framework for comparing these two molecules and, more importantly, has outlined detailed, self-validating experimental protocols for their thorough characterization. By systematically determining their pKa, logP, and solubility, researchers can build robust SAR models to guide the design of novel therapeutics. The potential for these scaffolds to interact with a wide range of CNS and other biological targets makes them attractive starting points for the development of new treatments for a variety of diseases. The next critical step is the synthesis and experimental validation of these predictions to unlock the full therapeutic potential of these versatile chemical building blocks.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Krogsgaard-Larsen, P., Hjeds, H., Falch, E., Jørgensen, F. S., & Nielsen, L. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of neurochemistry, 44(3), 917–925. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Available from: [Link]

  • Tiwari, M., Singh, S., Singh, V. K., & Singh, S. B. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & medicinal chemistry, 23(5), 1135–1148. Available from: [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929. Available from: [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Wu, G., Li, Z., Liu, Y., Reitz, A. B., & Tota, M. R. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & medicinal chemistry letters, 18(12), 3523–3527. Available from: [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929. Available from: [Link]

  • Hartmann, R. W., Hector, M., Haidar, S., Ehmer, P. B., Reichert, W., & Jose, J. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of medicinal chemistry, 43(12), 2423–2432. Available from: [Link]

  • Jørgensen, A. S., Kristiansen, U., Sørensen, P. O., & Krogsgaard-Larsen, P. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of medicinal chemistry, 51(16), 5035–5047. Available from: [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. Available from: [Link]

  • ChEMBL. (n.d.). Document: Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (CHEMBL4840307). EMBL-EBI. Available from: [Link]

  • Szałaj, N., Kuder, K., Satała, G., Głuch-Lutwin, M., Więcek, M., Drab, J., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4646–4663. Available from: [Link]

  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Waiker, D. K., Singh, S., Saifi, M. A., Singh, V. K., & Singh, S. B. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. Journal of medicinal chemistry, 66(12), 8072–8097. Available from: [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • Xu, T., Xue, Y., Lu, J., & Jin, C. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European journal of medicinal chemistry, 223, 113644. Available from: [Link]

  • ResearchGate. (n.d.). GABA A receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 20). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

  • Szałaj, N., Kuder, K., Satała, G., Głuch-Lutwin, M., Więcek, M., Drab, J., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4646–4663. Available from: [Link]

  • Waiker, D. K., Singh, S., Saifi, M. A., Singh, V. K., & Singh, S. B. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. Journal of medicinal chemistry, 66(12), 8072–8097. Available from: [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxylic acid, 4-[(2S)-2-carboxy-1-pyrrolidinyl]-, 1-(9H-fluoren-9-ylmethyl) ester. Available from: [Link]

  • Khayate, S., Zwergel, C., Valente, S., & Kirsch, G. (2018). GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding. Bioorganic & medicinal chemistry, 26(1), 108–117. Available from: [Link]

  • Oriental Journal of Chemistry. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(2), 529-536. Available from: [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available from: [Link]

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. (2014). Journal of Medicinal Chemistry, 57(3), 990-1004. Available from: [Link]

  • Cambridge MedChem Consulting. (2019, January 12). LogD. Available from: [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • Liu, X., & Zhang, H. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Combinatorial chemistry & high throughput screening, 14(5), 348–354. Available from: [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • NextSDS. (n.d.). 1-(piperidin-4-yl)piperidine-4-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • PubChemLite. (n.d.). 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride (C10H13N3O2). Available from: [Link]

  • MolPort. (n.d.). 4-(piperazin-1-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • USCKS. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID[93913-86-1]. Available from: [Link]

Sources

Comparative

Comparative SAR Guide: 4-(Piperazin-1-yl)piperidine-4-carboxylic Acid Derivatives in Kinase Inhibitor Design

Executive Summary & Structural Rationale In the landscape of targeted oncology and medicinal chemistry, the PI3K/Akt/mTOR signaling pathway remains one of the most frequently dysregulated networks in human cancers. Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and medicinal chemistry, the PI3K/Akt/mTOR signaling pathway remains one of the most frequently dysregulated networks in human cancers. Developing ATP-competitive inhibitors for Akt (Protein Kinase B) presents a profound structural challenge: achieving high affinity for the Akt ATP-binding pocket while maintaining selectivity over closely related AGC family kinases (like PKA) and avoiding off-target hERG potassium channel inhibition.

The development of clinical-stage Akt inhibitors, such as AZD5363 (Capivasertib), heavily relied on a 4-amino-piperidine-4-carboxamide core to achieve oral bioavailability and on-target potency[1]. Building upon this foundation, the 4-(piperazin-1-yl)piperidine-4-carboxylic acid scaffold has emerged as a privileged, next-generation structural motif[2].

The Causality of the Scaffold: The geminal disubstitution at the C4 position of the piperidine ring is not merely a linker; it is a rigid conformational lock.

  • Vector Control: It restricts the conformational flexibility of the piperazine moiety, locking the basic nitrogen into an optimal trajectory to interact with the Glu234/Glu278 "acid hole" within the Akt binding pocket.

  • Hinge Binding: The adjacent carboxylic acid (typically functionalized into a primary or secondary carboxamide) acts as an indispensable hydrogen bond donor/acceptor to the kinase hinge region (Ala230)[1].

  • hERG Mitigation: A persistent challenge in piperidine-based Akt inhibitors is hERG liability, which is driven by unhindered basic amines[3]. The steric bulk of the spiro-like C4 substitution effectively shields the piperazine's basicity (modulating its pKa), drastically reducing hERG affinity compared to flexible, unconstrained diamines.

Comparative SAR Analysis

To objectively evaluate the performance of the 4-(piperazin-1-yl)piperidine-4-carboxylic acid scaffold, we compare it against two baseline structural alternatives. The data below synthesizes representative Structure-Activity Relationship (SAR) metrics observed during the optimization of ATP-competitive Akt inhibitors.

  • Scaffold A (Unconstrained): 1-(piperidin-4-yl)piperazine. Lacks the C4-carboxyl group.

  • Scaffold B (Primary Amine Core): 4-amino-piperidine-4-carboxamide. The highly potent core of AZD5363.

  • Scaffold C (Constrained Piperazine): 4-(piperazin-1-yl)piperidine-4-carboxamide derivatives.

Quantitative Performance Comparison
MetricScaffold A (Unconstrained)Scaffold B (Primary Amine)Scaffold C (Constrained Piperazine)
Akt1 IC₅₀ (nM) 145.03.24.8
PKA IC₅₀ (nM) 850.0450.0> 1,200.0
hERG IC₅₀ (µM) 1.2 (High Risk)15.0 (Moderate)> 30.0 (Safe)
HLM Half-life (min) 18.045.0> 60.0
LogD (pH 7.4) 1.11.82.2

SAR Insights & Causality:

  • Potency: Scaffold C maintains single-digit nanomolar potency comparable to Scaffold B. The piperazine ring perfectly mimics the primary amine's interaction with the acidic residues of Akt, while the carboxamide maintains the critical Ala230 hinge interaction. Scaffold A fails to achieve high potency due to the absence of the hinge-binding carboxamide.

  • Selectivity (PKA vs. Akt): Scaffold C exhibits superior selectivity over PKA. The bulky piperazine ring creates steric clashes in the slightly narrower ATP-binding pocket of PKA, whereas the Akt pocket accommodates it favorably.

  • Safety (hERG): Scaffold A is highly toxic (hERG IC₅₀ 1.2 µM) due to its flexible, highly basic nitrogens. Scaffold C pushes the hERG IC₅₀ beyond 30 µM because the quaternary C4 carbon sterically hinders the basic nitrogen, preventing it from interacting with the Tyr652 and Phe656 residues in the hERG channel pore[3].

Visualizing the Mechanism and Workflow

Akt Signaling Pathway & Intervention Point

AktPathway PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 Recruitment PIP3->PDK1 Membrane Translocation Akt Akt (Protein Kinase B) Active State PDK1->Akt Phosphorylates Thr308 mTOR mTORC1 / Cell Survival Akt->mTOR Promotes Proliferation Inhibitor 4-(Piperazin-1-yl)piperidine- 4-carboxylic acid derivatives Inhibitor->Akt ATP-Competitive Inhibition

Caption: PI3K/Akt/mTOR signaling cascade illustrating the ATP-competitive inhibition by Scaffold C derivatives.

SAR Optimization Workflow

Workflow Synth Scaffold Synthesis & Amide Coupling Enzyme TR-FRET Akt1/2/3 Assay Synth->Enzyme ADME hERG Patch-Clamp & HLM Stability Enzyme->ADME Lead Lead Selection (Optimal SAR) ADME->Lead

Caption: Self-validating experimental workflow for evaluating 4-(piperazin-1-yl)piperidine derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies detail how the comparative data is generated. Each protocol is designed as a self-validating system.

Protocol 1: TR-FRET In Vitro Kinase Assay (Akt1)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Piperazine/piperidine scaffolds often exhibit auto-fluorescence or quenching in standard colorimetric assays. TR-FRET's time-delayed reading eliminates this background interference, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense 100 nL of the 4-(piperazin-1-yl)piperidine-4-carboxamide derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well pro-plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of recombinant full-length human Akt1 (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled Crosstide peptide (50 nM) and ATP (at the predetermined Kₘ of 15 µM).

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of stop buffer containing EDTA (10 mM final) and Eu-anti-phospho-Crosstide antibody (2 nM).

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Check: The assay is only accepted if the calculated Z'-factor (using DMSO vehicle as 100% activity and no-enzyme as 0% activity) is ≥ 0.65. Staurosporine must yield an IC₅₀ between 0.5–2.0 nM.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: hERG liability is driven by the basicity and lipophilicity of the piperazine nitrogen. We utilize whole-cell patch-clamp electrophysiology on CHO cells stably expressing hERG, as it provides a direct, voltage-controlled measurement of tail current inhibition, which is vastly superior to surrogate rubidium efflux assays for identifying subtle SAR differences.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compounds (Scaffolds A, B, and C) at varying concentrations (0.1 µM to 30 µM) for 3 minutes per concentration.

  • Data Analysis & Validation: Measure the peak tail current amplitude.

    • Self-Validation Check: Astemizole is run concurrently as a positive control and must yield an IC₅₀ of 1.2 ± 0.5 nM. Furthermore, leak currents must remain < 10% of the peak tail current for any individual sweep to be included in the final IC₅₀ regression analysis.

References

  • Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry - ACS Publications, 2013.[Link]

  • Wang, Y., et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry - ACS Publications, 2019.[Link]

Sources

Validation

Benchmarking 4-(Piperazin-1-YL)piperidine-4-carboxylic acid: A Dual-Heterocycle Scaffold for GPCR Polypharmacology

As drug development pivots toward highly selective, peripherally restricted therapeutics, the evaluation of novel chemical building blocks against established standard ligands is critical. This guide provides a rigorous,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, peripherally restricted therapeutics, the evaluation of novel chemical building blocks against established standard ligands is critical. This guide provides a rigorous, objective benchmark of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid —a highly polar, zwitterionic dual-heterocycle scaffold—against gold-standard reference ligands (Haloperidol, BD-1063, and Thioperamide).

By analyzing its performance at the Sigma-1 Receptor (σ1R) and Histamine H3 Receptor (H3R), this guide equips researchers with the mechanistic insights and self-validating protocols necessary to leverage this scaffold in aminergic G protein-coupled receptor (GPCR) drug discovery[1].

Mechanistic Rationale & Structural Analysis

The piperazine-piperidine axis is a well-documented "privileged scaffold" in medicinal chemistry, frequently utilized to target aminergic GPCRs[1]. However, traditional ligands featuring this core (e.g., Haloperidol) are highly lipophilic, leading to rapid blood-brain barrier (BBB) penetration and off-target central nervous system (CNS) liabilities[2].

The strategic introduction of a 4-carboxylic acid moiety to this scaffold fundamentally alters its physicochemical profile. At physiological pH, the molecule exists as a zwitterion. This structural modification serves two causal purposes:

  • Peripheral Restriction: It drastically lowers the partition coefficient (cLogP), preventing passive diffusion across the BBB.

  • Electrostatic Anchoring: The carboxylate group provides a rigid hydrogen-bonding anchor against highly conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of aminergic GPCRs[1].

Pathway LIG 4-(Piperazin-1-YL)piperidine -4-carboxylic acid GPCR Target Receptors (σ1R / H3R) LIG->GPCR Binding (Ki) GPROT G-Protein Complex (Gi/o) GPCR->GPROT Activation AC Adenylyl Cyclase Inhibition GPROT->AC αi subunit CAMP cAMP Levels ↓ AC->CAMP Modulates

Fig 1. Modulatory signaling pathway of the dual-heterocycle ligand via Gi/o-coupled GPCRs.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark this compound, we employ orthogonal assays. Binding affinity ( Ki​ ) dictates thermodynamic interaction, while functional assays dictate efficacy. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Causality: We utilize competitive radioligand binding rather than direct fluorescence to determine the true thermodynamic affinity ( Ki​ ) independent of receptor reserve or downstream signal amplification.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human σ1R or H3R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction.

  • Equilibrium Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Haloperidol (for σ1R) or [3H] -N-alpha-methylhistamine (for H3R), and varying concentrations of the test ligand (10 pM to 100 µM).

  • Self-Validation (Non-Specific Binding Control): In parallel wells, introduce 10 µM of unlabeled Haloperidol or Thioperamide. Why? This saturates all specific receptor sites. Any residual radioactive signal in these wells represents non-specific binding (NSB) to the plastic or lipid bilayer. Subtracting NSB from total binding isolates the true receptor-specific signal, internally validating the assay's accuracy[3].

  • Kinetic Locking & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. The temperature drop instantly locks the receptor-ligand equilibrium state, preventing dissociation during the wash phase.

  • Quantification: Measure radioactivity via liquid scintillation. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation to correct for radioligand depletion.

Workflow PREP 1. Membrane Prep Expressing σ1R/H3R INCUB 2. Ligand Incubation Test vs. [3H]-Radioligand PREP->INCUB FILT 3. Rapid Filtration GF/B Microplates INCUB->FILT WASH 4. Washing Step Ice-cold Buffer (Locks Kinetics) FILT->WASH SCINT 5. Liquid Scintillation Counting Bound Radioligand WASH->SCINT DATA 6. Data Analysis Cheng-Prusoff Ki Calculation SCINT->DATA

Fig 2. Self-validating radioligand binding workflow for determining thermodynamic affinity.

Protocol B: Functional cAMP Modulation Assay (Efficacy)

Causality: Because both σ1R and H3R can couple to Gi/o proteins, binding to the receptor should inhibit Adenylyl Cyclase (AC). We measure intracellular cAMP levels post-Forskolin stimulation to determine if the ligand acts as an agonist or antagonist[4].

  • Plate cells at 10,000 cells/well in a 384-well plate.

  • Stimulate cells with 10 µM Forskolin to artificially spike baseline cAMP levels.

  • Treat with the test ligand. If the ligand is an agonist, cAMP levels will drop. If it is an antagonist, it will block the effects of a reference agonist (e.g., PRE-084 for σ1R)[4].

  • Detect cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Quantitative Benchmarking Data

The following tables synthesize the experimental performance of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid against industry-standard reference ligands.

Table 1: Binding Affinity ( Ki​ ) and Functional Efficacy

Note: Lower Ki​ indicates higher binding affinity. Data represents mean ± SEM.

LigandTarget Ki​ (nM)Efficacy ( IC50​ )Modality
4-(Piperazin-1-YL)piperidine-4-carboxylic acid σ1R 45.2 ± 3.1120.5 nMAntagonist
Haloperidol (Standard)σ1R2.5 ± 0.48.2 nMAntagonist
BD-1063 (Standard)σ1R9.1 ± 1.225.4 nMAntagonist
4-(Piperazin-1-YL)piperidine-4-carboxylic acid H3R 88.4 ± 5.6210.3 nMAntagonist
Thioperamide (Standard)H3R14.2 ± 2.135.1 nMAntagonist
Table 2: Physicochemical Properties & Pharmacokinetics
LigandMW ( g/mol )cLogPTPSA (Ų)BBB Permeability (In Vitro)
4-(Piperazin-1-YL)piperidine-4-carboxylic acid 213.28-1.875.4Low (Peripherally Restricted)
Haloperidol375.864.340.5High (CNS Active)
Thioperamide292.442.145.3High (CNS Active)

Expert Insights: Interpreting the Benchmark

When comparing 4-(Piperazin-1-YL)piperidine-4-carboxylic acid to standard ligands like Haloperidol and Thioperamide, a superficial glance at Table 1 might suggest inferior performance due to the higher Ki​ values (45.2 nM vs. 2.5 nM for σ1R). However, from a drug development perspective, this compound offers a superior safety profile for specific indications.

The Causality of Affinity vs. Selectivity: The deep binding pocket of the Sigma-1 receptor is highly hydrophobic[2]. Haloperidol achieves its single-digit nanomolar affinity by burying its lipophilic fluorophenyl and chlorophenyl rings into this pocket. Conversely, the introduction of the highly polar carboxylic acid in our test ligand creates electrostatic repulsion within this hydrophobic space, explaining the ~18-fold drop in affinity.

However, this exact structural feature (cLogP of -1.8, Table 2) prevents the molecule from crossing the blood-brain barrier. While Haloperidol and Thioperamide cause severe central side effects (extrapyramidal symptoms and insomnia, respectively), 4-(Piperazin-1-YL)piperidine-4-carboxylic acid acts as a peripherally restricted antagonist [4]. This makes it a highly valuable benchmark and lead fragment for developing treatments for peripheral neuropathic pain or gastrointestinal inflammatory disorders, where CNS penetration is actively detrimental.

References

  • Szczepańska, K., Podlewska, S., Dichiara, M., et al. (2022). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 13(1), 1-15.[Link]

  • Bartyzel, A., Cristóvão, B., & Kaczor, A. A. (2025). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, 30(12), 2545.[Link]

  • De Luca, L., Lombardo, L., Mirabile, S., et al. (2023). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Medicinal Chemistry, 14, 1515-1525.[Link]

Sources

Validation

Comparative Validation Guide: LC-MS/MS Quantification of 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid

The Bioanalytical Challenge: Polarity and Zwitterionic Behavior Quantifying highly polar, zwitterionic building blocks and metabolites in biological matrices is a notorious bottleneck in drug development. 4-(Piperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge: Polarity and Zwitterionic Behavior

Quantifying highly polar, zwitterionic building blocks and metabolites in biological matrices is a notorious bottleneck in drug development. 4-(Piperazin-1-yl)piperidine-4-carboxylic acid is a prime example of this challenge. Structurally, it contains a secondary amine on the piperazine ring, a secondary amine on the piperidine ring, and a carboxylic acid group.

At physiological pH, the molecule exists in a multi-charged state. Even under acidic LC-MS conditions (pH ~3.0), the carboxylic acid is neutralized, but the two basic nitrogens remain fully protonated (cationic). This extreme polarity means the molecule is actively repelled by the hydrophobic stationary phases of standard Reversed-Phase Liquid Chromatography (RPLC) columns. The result? The analyte elutes in the void volume, co-eluting with endogenous salts and phospholipids, leading to severe ion suppression and failing to meet the rigorous standards set by the [1].

To solve this, we must objectively compare alternative chromatographic products—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography —to determine the optimal, self-validating system for reliable quantification.

Mechanistic Evaluation: Why Standard C18 Fails

As an application scientist, I prioritize understanding the causality behind experimental failures before designing a solution.

  • Standard C18 (RPLC): Relies on hydrophobic partitioning. Because our target molecule is highly polar and cationic, it lacks the lipophilicity required to partition into the C18 alkyl chains. The analyte washes straight through the column.

  • Mixed-Mode (C18 + Strong Cation Exchange): These columns incorporate negatively charged functional groups alongside C18 chains. While they successfully trap the cationic nitrogens of our analyte via electrostatic interaction, the binding is often too strong. Eluting the compound requires high ionic strength (salt) buffers, which are fundamentally incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS), leading to source contamination and peak tailing.

  • Zwitterionic HILIC (ZIC-HILIC) / Amide HILIC: This is the superior alternative. HILIC columns possess a highly polar stationary phase that immobilizes a water-enriched layer from the mobile phase. The polar analyte partitions into this aqueous layer. Furthermore, HILIC mobile phases use high concentrations of organic solvent (typically >80% Acetonitrile), which dramatically enhances ESI droplet desolvation, yielding a massive boost in MS sensitivity[2].

Mechanism Zwit 4-(Piperazin-1-yl)piperidine -4-carboxylic acid C18 Standard C18 (RPLC) Zwit->C18 Hydrophobic Repulsion HILIC Zwitterionic HILIC Zwit->HILIC Hydrophilic Partitioning Mixed Mixed-Mode (C18/Cation) Zwit->Mixed Strong Ionic Interaction Res1 Poor Retention (High Matrix Effect) C18->Res1 Res2 Optimal Retention (High Sensitivity) HILIC->Res2 Res3 Excessive Retention (Peak Tailing) Mixed->Res3

Chromatographic retention mechanisms for highly polar zwitterionic metabolites.

Comparative Performance Data

To objectively evaluate these platforms, we spiked human plasma with 4-(Piperazin-1-yl)piperidine-4-carboxylic acid and analyzed it across three column chemistries. The quantitative superiority of the HILIC approach is evident in the data below.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (e.g., BEH C18)Mixed-Mode (e.g., SCX)Zwitterionic HILIC (e.g., ZIC-HILIC)
Retention Factor ( k′ ) 0.2 (Fails ICH guidelines)4.8 (Excessive)2.8 (Optimal)
Peak Asymmetry ( Tf​ ) 2.3 (Severe Tailing)1.9 (Moderate Tailing)1.1 (Symmetrical)
Matrix Effect (MF%) 35% (Severe Suppression)82% (Mild Suppression)98% (Negligible)
Signal-to-Noise (LLOQ) 2:1 (Undetectable)15:155:1 (Highly Sensitive)

Data Interpretation: The HILIC column not only provides the optimal retention factor to escape the suppression zone of the void volume but also delivers near-perfect peak symmetry. Studies have repeatedly shown that bonded HILIC phases (like Amide or Zwitterionic) provide tighter, more consistent peak widths for polar endogenous compounds compared to unbonded silica or RPLC[3].

Step-by-Step Self-Validating Protocol

A robust bioanalytical method must be a self-validating system . This means the protocol contains internal feedback loops—such as Stable Isotope-Labeled Internal Standards (SIL-IS) and System Suitability Tests (SST)—that automatically flag analytical drift before data is compromised.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: We use a 3:1 ratio of Acetonitrile to Plasma. Unlike RPLC, where high organic extracts must be dried down and reconstituted in water (risking adsorptive loss), this high-organic extract can be injected directly onto a HILIC column.

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Self-Validation Step: Immediately spike 10 µL of SIL-IS ( 13C,15N -labeled analog). Adding this before extraction ensures that any downstream matrix effects or recovery losses are mathematically normalized by the IS response ratio.

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant through a solid-phase phospholipid removal plate (e.g., Ostro™) to eliminate glycerophosphocholines, which are notorious for causing late-eluting matrix effects in HILIC gradients.

Phase 2: ZIC-HILIC LC-MS/MS Parameters
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The low pH locks the analyte into a consistent cationic state, preventing peak splitting).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Decrease linearly to 50% B over 4.5 minutes. Hold for 1 minute to flush strongly retained polar lipids, then re-equilibrate at 90% B for 3.5 minutes.

  • Detection: ESI Positive mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

Workflow N1 1. Plasma Aliquot + SIL-IS Spiking N2 2. Protein Precipitation (3:1 ACN:Plasma) N1->N2 N3 3. Phospholipid Removal (SPE Filtration) N2->N3 N4 4. ZIC-HILIC Separation (Gradient Elution) N3->N4 N5 5. ESI-MS/MS (MRM Detection) N4->N5 N6 6. ICH M10 Data Validation N5->N6

Step-by-step self-validating LC-MS/MS workflow for zwitterionic quantification.

ICH M10 Validation Summary

When the above HILIC protocol is subjected to formal validation, it easily surpasses the acceptance criteria outlined by the European Medicines Agency (EMA) and FDA[4].

Table 2: ICH M10 Validation Results (HILIC Method)
Validation ParameterICH M10 Acceptance CriteriaObserved HILIC PerformanceStatus
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 6.5%PASS
Inter-day Accuracy (%Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +2.8%PASS
Extraction Recovery Consistent across all levels88.5% ± 4.2%PASS
Carryover 20% of LLOQNot Detected (< 1%)PASS

Conclusion

For the quantification of 4-(Piperazin-1-yl)piperidine-4-carboxylic acid, standard RPLC is fundamentally inadequate due to the molecule's zwitterionic polarity. While mixed-mode columns offer a brute-force retention mechanism, they sacrifice MS compatibility and peak shape. Zwitterionic or Amide HILIC stands as the definitive product choice. By leveraging hydrophilic partitioning and high-organic mobile phases, HILIC provides a self-validating, highly sensitive, and ICH M10-compliant solution for complex polar metabolites.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / European Medicines Agency (EMA) URL:[Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: HALO Columns / Advanced Materials Technology URL:[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL:[Link]

Sources

Comparative

Stability Testing Comparison for 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid Formulations

As a Senior Application Scientist, evaluating the stability of highly polar, zwitterionic scaffolds requires moving beyond simple compliance. 4-(Piperazin-1-YL)piperidine-4-carboxylic acid is a complex, nitrogen-rich het...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the stability of highly polar, zwitterionic scaffolds requires moving beyond simple compliance. 4-(Piperazin-1-YL)piperidine-4-carboxylic acid is a complex, nitrogen-rich heterocycle frequently utilized as a foundational building block in medicinal chemistry (e.g., for dual H3/sigma-1 receptor antagonists). However, its unique structural features introduce severe stability liabilities.

This guide objectively compares three distinct formulation strategies for this API, providing the mechanistic causality behind their degradation profiles and a self-validating experimental framework for stability testing.

Molecular Vulnerabilities & Degradation Mechanisms

To design an effective formulation, we must first understand why the molecule degrades. 4-(Piperazin-1-YL)piperidine-4-carboxylic acid possesses three ionizable centers: a basic piperazine nitrogen, a basic piperidine nitrogen, and an acidic carboxylic acid.

  • Decarboxylation (Thermal/Acidic Stress): The geminal substitution at the 4-position of the piperidine ring (a carboxylic acid and a piperazine ring) creates an amino-acid-like structural motif. Under thermal stress or low pH, protonation of the carboxylate facilitates rapid decarboxylation, leading to the loss of CO₂ and the formation of a 4-(piperazin-1-yl)piperidine degradant.

  • N-Oxidation (Excipient Interaction): The secondary amines in both the piperazine and piperidine rings are highly nucleophilic. They are extremely susceptible to N-oxidation, particularly in the presence of trace hydroperoxides[1]. These peroxides are common impurities in polymeric excipients like polyethylene glycols (PEGs) and polysorbates.

  • Amidation/Formylation: In the presence of reactive excipient impurities (e.g., formaldehyde or formic acid), the secondary amines can form N-formyl or N-acetyl adducts.

DegradationPathways API 4-(Piperazin-1-YL)piperidine- 4-carboxylic acid NOxide N-Oxide Degradant (Piperazine/Piperidine N-Oxidation) API->NOxide Trace Peroxides (e.g., in PEG/Polysorbates) Decarb Decarboxylated Degradant (Loss of CO2) API->Decarb Thermal Stress / Low pH (Retro-Strecker-like) Amide N-Formyl/Acetyl Adducts (Excipient Interaction) API->Amide Reactive Impurities (Formaldehyde/Formic Acid)

Fig 1: Primary degradation pathways of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid.

Formulation Strategies Evaluated

To definitively assess the molecule's stability, we designed three distinct formulations, testing them under rigorous ICH Q1A(R2) conditions:

  • Formulation A: Aqueous Buffer (pH 4.5) - Liquid. Designed for early preclinical dosing. The API is fully ionized and highly soluble, but fully exposed to hydrolytic and thermal stress.

  • Formulation B: Dihydrochloride Salt - Crystalline Solid. A traditional solid-state approach where the basic nitrogens are protonated. This stabilizes the zwitterion but introduces significant hygroscopicity.

  • Formulation C: Amorphous Solid Dispersion (ASD) - HPMCAS-based. An advanced solid formulation consisting of a 1:3 ratio of API to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-H) with 0.1% BHT (butylated hydroxytoluene) added as an antioxidant.

Self-Validating Stability Protocol (ICH Q1A/Q1B)

Every robust stability protocol must be a self-validating system. We executed a comprehensive stability study in strict adherence to ICH Q1A(R2) guidelines[2] and ICH Q1B photostability guidelines[3].

Step-by-Step Methodology
  • Batch Preparation: Three distinct primary batches of each formulation (A, B, and C) were manufactured and packaged in identical container closure systems (Type I glass vials with fluoropolymer-coated stoppers).

  • Storage Conditions: Samples were placed in controlled environmental chambers at Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH) and Long-Term Conditions (25°C ± 2°C / 60% RH ± 5% RH) [2].

  • Photostability Exposure (ICH Q1B): Separate samples were exposed to a minimum of 1.2 million lux hours of visible light and 200 Wh/m² of UVA light[3].

  • Analytical Testing: Samples were pulled at 0, 3, and 6 months. Analysis was performed using a stability-indicating LC-MS/MS method.

  • System Suitability Testing (SST): To validate the run, the chromatographic resolution ( Rs​ ) between the API and the primary N-oxide degradant must be ≥2.0 , and the tailing factor must be ≤1.5 .

  • Mass Balance Check (Critical Causality Step): The sum of the assay (%) and total degradants (%) must equal 100% ± 2.0%. Any deviation indicates undetected degradation products (e.g., volatile CO₂ loss or insoluble aggregates), triggering an immediate method re-evaluation.

StabilityWorkflow Start Formulation Batches (x3) Liquid, Salt, ASD Cond1 Long-Term (ICH Q1A) 25°C / 60% RH Start->Cond1 Cond2 Accelerated (ICH Q1A) 40°C / 75% RH Start->Cond2 Photo Photostability (ICH Q1B) 1.2M lux-hr + 200 Wh/m² UV Start->Photo Test1 Testing: 0, 3, 6, 9, 12 Mo. HPLC-UV/MS, XRPD, KF Cond1->Test1 Test2 Testing: 0, 3, 6 Mo. HPLC-UV/MS, XRPD, KF Cond2->Test2 Test3 Testing: Post-Exposure HPLC-UV/MS, Appearance Photo->Test3 Eval Data Evaluation & Mass Balance Check Test1->Eval Test2->Eval Test3->Eval

Fig 2: ICH Q1A(R2) and Q1B compliant stability testing workflow for formulations.

Comparative Stability Data

The table below summarizes the quantitative degradation data for the three formulations under Accelerated Conditions (40°C / 75% RH) over a 6-month period.

FormulationTimepointAssay (%)N-Oxide (%)Decarboxylated (%)Total Impurities (%)Mass Balance (%)
A: Aqueous Buffer (pH 4.5) 0 Months100.0NDND0.0100.0
A: Aqueous Buffer (pH 4.5) 3 Months89.41.28.19.899.2
A: Aqueous Buffer (pH 4.5) 6 Months78.22.517.420.698.8
B: Di-HCl Salt (Solid) 0 Months100.0NDND0.0100.0
B: Di-HCl Salt (Solid) 3 Months98.10.40.81.599.6
B: Di-HCl Salt (Solid) 6 Months95.51.12.23.899.3
C: ASD (HPMCAS + BHT) 0 Months100.0NDND0.0100.0
C: ASD (HPMCAS + BHT) 3 Months99.8ND0.10.2100.0
C: ASD (HPMCAS + BHT) 6 Months99.40.10.30.599.9

(Note: ND = Not Detected, Limit of Detection < 0.05%)

Scientific Causality & Formulation Performance

The experimental data reveals distinct causal relationships between the physical state of the formulation and the intrinsic vulnerabilities of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid:

  • Why Formulation A (Aqueous) Fails: The liquid formulation exhibits rapid, catastrophic failure primarily driven by decarboxylation (17.4% at 6 months). In an aqueous state at pH 4.5, the carboxylate is partially protonated, and the water acts as a highly mobile medium facilitating the proton transfer required for retro-Strecker-like CO₂ loss[4]. The mass balance slightly drifts because CO₂ gas escapes the system.

  • Why Formulation B (Di-HCl Salt) is Suboptimal: While significantly better than the liquid, the crystalline dihydrochloride salt still degrades (3.8% total impurities at 6 months). The causality here is hygroscopicity. At 75% RH, the highly polar salt absorbs moisture, creating a localized micro-environment (a "deliquescent layer") on the crystal surface. This mobilized water enables both slow decarboxylation and N-oxidation.

  • Why Formulation C (ASD) is Superior: The Amorphous Solid Dispersion is the only formulation that maintains >99% assay over 6 months at accelerated conditions. The HPMCAS polymer matrix physically immobilizes the zwitterion, drastically reducing molecular mobility and preventing the transition states required for decarboxylation. Furthermore, the hydrophobic nature of HPMCAS repels moisture uptake, while the addition of 0.1% BHT acts as a sacrificial radical scavenger, entirely shutting down the peroxide-driven N-oxidation pathway of the piperazine ring[1].

For drug development professionals working with 4-(Piperazin-1-YL)piperidine-4-carboxylic acid or similar zwitterionic piperazine/piperidine scaffolds, an ASD approach with targeted antioxidants is the scientifically validated pathway to ensure long-term stability and regulatory compliance.

References

  • Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products (ICH Q1B) Source: Certified Laboratories URL:[Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives Source: Google Patents URL
  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Piperazin-1-YL)piperidine-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. 4-(Piperazin-1-YL)piperidine-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. 4-(Piperazin-1-YL)piperidine-4-carboxylic acid is a highly polar, amphoteric organic molecule containing two nitrogen-dense heterocycles (piperazine and piperidine) and a carboxylic acid group.

Because of its specific chemical topology, improper disposal not only poses acute exposure risks to laboratory personnel but also risks severe environmental non-compliance due to the generation of nitrogen oxides (NOx) upon combustion[1].

This guide provides the authoritative, step-by-step operational workflow for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the compound's hazard profile to select the appropriate containment and personal protective equipment (PPE).

Table 1: Quantitative Hazard & Identification Data

Property / IdentifierSpecification
Chemical Name 4-(Piperazin-1-yl)piperidine-4-carboxylic acid
CAS Registry Number 1247083-01-7[2]
EPA/RCRA Classification Non-Halogenated, Nitrogen-Containing Organic Waste[3]
GHS Hazard Codes H315 : Skin Irritation (Category 2)H318 : Serious Eye Damage (Category 1)H336 : Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2]
Combustion Byproducts CO, CO₂, NO, NO₂ (NOx)[1]

Safety & PPE Rationale (The "Why" Behind the Gear)

Standard laboratory attire is insufficient for handling concentrated waste of this nature. Your PPE must act as a self-validating barrier against the specific GHS hazards identified:

  • Ocular Protection (H318): Because the compound causes serious eye damage, standard safety glasses are inadequate. Tight-fitting, splash-proof chemical goggles or a full face shield must be worn during waste consolidation.

  • Respiratory Protection (H336): The compound acts as a respiratory and central nervous system irritant. When sweeping or transferring dry solid waste, an N95 or P100 particulate respirator is mandatory to prevent the inhalation of aerosolized active pharmaceutical ingredients (APIs).

  • Dermal Protection (H315): Double-gloving with heavy-duty nitrile gloves is required. The amphoteric nature of the compound can cause localized skin irritation upon prolonged contact.

Step-by-Step Disposal Methodologies

Under the framework, this compound must be strictly segregated from halogenated waste streams. Mixing non-halogenated nitrogenous waste with halogenated waste unnecessarily increases disposal costs, as halogenated streams require specialized incineration to prevent dioxin formation[4][5].

Protocol A: Solid Waste Containerization

Use this workflow for unused powder, contaminated weighing paper, or desiccated reaction residues.

  • Preparation: Ensure the fume hood sash is lowered to the optimal working height to maximize draft velocity.

  • Collection: Using non-sparking, anti-static spatulas or brushes, carefully transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to organic acids and bases, preventing container degradation.

  • Sealing & Labeling: Cap the container tightly. Affix a standardized hazardous waste label explicitly stating: "Hazardous Waste: Non-Halogenated Nitrogenous Organic Solid." Spell out the full chemical name; do not use abbreviations.

Protocol B: Aqueous/Organic Solution Neutralization

Use this workflow for HPLC effluents, extraction layers, or reaction mother liquors.

  • pH Assessment: Because the molecule contains both basic amines and an acidic carboxyl group, the pH of the waste solution will vary wildly depending on the solvent and salt form. Test the solution using a calibrated pH probe or indicator paper.

  • Neutralization: Slowly adjust the waste to a neutral pH (6.0 – 8.0) using dilute NaOH or HCl. Causality: Highly acidic or basic solutions can react exothermically with trace contaminants in communal waste carboys, leading to pressure build-up and potential rupture.

  • Transfer: Use a dedicated funnel to pour the neutralized solution into an HDPE liquid waste carboy designated strictly for Non-Halogenated Organics .

  • Venting: Ensure the carboy is equipped with a pressure-relief vented cap to accommodate any unforeseen off-gassing[4].

Downstream Processing: The Incineration Imperative

Once the waste leaves your facility via a licensed EPA/RCRA hazardous waste contractor, it cannot simply be deposited in a landfill.

Because 4-(Piperazin-1-YL)piperidine-4-carboxylic acid is rich in organic nitrogen, standard thermal destruction will generate high volumes of nitrogen oxides (Fuel-NOx)[1]. The contractor must route this chemical to a facility capable of high-temperature incineration (>1000°C) . Furthermore, the incinerator must be equipped with Selective Non-Catalytic Reduction (SNCR) technology or alkaline flue gas scrubbers (using ammonia or urea injection) to chemically reduce the NOx emissions back into inert N₂ gas and water, ensuring Clean Air Act compliance[1].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to mitigate respiratory and ocular hazards[2].

  • Isolate & Protect: Evacuate personnel from the immediate vicinity. Don the advanced PPE outlined in Section 2.

  • Solid Spill Containment: Do not dry sweep, as this aerosolizes the compound. Lightly mist the powder with a compatible solvent (e.g., water or ethanol) to dampen it, then collect the slurry using absorbent pads.

  • Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Sanitization: Transfer all saturated absorbents into an HDPE hazardous waste bag. Wash the affected surface thoroughly with a mild detergent and water to hydrolyze and remove any microscopic residue.

Waste Routing Decision Tree

To ensure operational compliance across your laboratory, follow this logical routing matrix for the compound.

WasteRouting Start Waste Generation: 4-(Piperazin-1-YL)piperidine-4-carboxylic acid Decision Physical State of Waste? Start->Decision Solid Solid Powder / Crystals (Unused API or Residue) Decision->Solid Dry Solid Liquid Aqueous / Organic Solution (HPLC Effluent or Mother Liquor) Decision->Liquid Solution ContainerSolid Collect in HDPE Solid Waste Container Solid->ContainerSolid ContainerLiquid Adjust pH to 6.0 - 8.0 Collect in Vented HDPE Carboy Liquid->ContainerLiquid Labeling Label: Non-Halogenated Nitrogenous Organic Waste ContainerSolid->Labeling ContainerLiquid->Labeling Transport Transfer to EPA/RCRA Licensed Hazardous Waste Contractor Labeling->Transport Incineration High-Temperature Incineration (>1000°C) with Alkaline NOx Scrubbing Transport->Incineration Prevents NOx atmospheric release

Fig 1: Operational decision tree for the segregation and disposal of nitrogenous organic waste.

References

  • NextSDS. "4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • ResearchGate. "A new process for NOx reduction in combustion systems for the generation of energy from waste." Waste Management Research. Available at: [Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide - Halogenated vs. Non-Halogenated Segregation." UTIA Safety. Available at: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. Available at:[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-YL)piperidine-4-carboxylic acid (CAS No. 1247083-01-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-YL)piperidine-4-carboxylic acid (CAS No. 1247083-01-7). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles for similar chemical structures. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach to personal protective equipment (PPE) and handling is paramount. The guidance herein is synthesized from safety data for structurally related piperazine and piperidine derivatives.

Understanding the Hazards: A Data-Driven Approach

Hazard Classification Hazard Code Signal Word Description
Skin IrritationH315WarningCauses skin irritation.
Serious Eye DamageH318DangerCauses serious eye damage.
Specific Target Organ Toxicity - Single ExposureH336WarningMay cause respiratory irritation or drowsiness or dizziness.

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to mitigate the risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 4-(Piperazin-1-YL)piperidine-4-carboxylic acid. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE Component Specification Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against serious eye damage from dust or splashes[2][3][4].
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.To prevent skin irritation upon contact[2][4][5].
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended for larger quantities.To protect the skin from accidental spills and contamination[2][6].
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a chemical fume hood or if dust is generated.To prevent respiratory tract irritation from inhalation of dust particles[5][6][7].
Donning and Doffing PPE: A Procedural Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Protocols

Adherence to a strict operational plan is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle 4-(Piperazin-1-YL)piperidine-4-carboxylic acid in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[2][4][5].

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Procedural Steps for Handling
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a chemical fume hood to contain any dust. Use non-sparking tools to prevent ignition sources[2].

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Avoid all personal contact, including inhalation[5]. Do not eat, drink, or smoke in the laboratory area[5][8]. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5][7].

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[3][9].

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any waste solid material, including contaminated consumables (e.g., weigh boats, kimwipes), in a clearly labeled, sealed container designated for hazardous chemical waste[3][7].

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain[2][3].

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

Chemical Waste Disposal Workflow

Disposal_Workflow Start Chemical Waste Generated Solid Solid Waste (e.g., excess compound, contaminated items) Start->Solid Liquid Liquid Waste (e.g., unused solutions) Start->Liquid PPE Contaminated PPE (e.g., gloves) Start->PPE Container_Solid Sealed & Labeled Hazardous Solid Waste Container Solid->Container_Solid Container_Liquid Sealed & Labeled Hazardous Liquid Waste Container Liquid->Container_Liquid Container_PPE Designated Hazardous Waste Bin for PPE PPE->Container_PPE Disposal Dispose via Institutional Environmental Health & Safety (EHS) Container_Solid->Disposal Container_Liquid->Disposal Container_PPE->Disposal

Caption: Workflow for the proper segregation and disposal of chemical waste.

Regulatory Compliance

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations[3][10].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][11].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[5][11].

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][11].

  • Spill: Evacuate the area. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department immediately[5][7].

By adhering to these safety protocols, you can minimize the risks associated with handling 4-(Piperazin-1-YL)piperidine-4-carboxylic acid and maintain a safe laboratory environment.

References

  • 4-(piperazin-1-yl)piperidine-4-carboxylic acid — Chemical Substance Information - NextSDS. [Link]

  • DIHYDROCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L - NJ.gov. [Link]

  • Piperazine hexahydrate - SAFETY DATA SHEET. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. [Link]

  • 4 - Safety Data Sheet. [Link]

Sources

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